Product packaging for 2-Aminobenzo[b]thiophene-3-carboxamide(Cat. No.:)

2-Aminobenzo[b]thiophene-3-carboxamide

Cat. No.: B8540532
M. Wt: 192.24 g/mol
InChI Key: FWKVYNRVVQCTMM-UHFFFAOYSA-N
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Description

Historical Context and Significance of Benzothiophene (B83047) Derivatives in Medicinal Chemistry

Benzothiophene, an aromatic organic compound composed of a benzene (B151609) ring fused to a thiophene (B33073) ring, and its derivatives represent a privileged scaffold in medicinal chemistry. researchgate.netresearchgate.net This core structure is present in several clinically used drugs, including the selective estrogen receptor modulator Raloxifene, the leukotriene inhibitor Zileuton, and the antifungal agent Sertaconazole. rsc.org The interest in benzothiophene derivatives stems from their structural versatility and their capacity to exhibit a vast range of biological activities. rsc.orgijpsjournal.com

The electron-rich sulfur atom and the planar structure of the benzothiophene ring system enhance its binding affinity to various enzymes and receptors. researchgate.net This structural feature is crucial for modulating biological activities. researchgate.net Over the years, research has demonstrated that derivatives of this scaffold possess numerous pharmacological properties, including anticancer, antimicrobial, anti-inflammatory, anticonvulsant, antidiabetic, and antioxidant effects. researchgate.netijpsjournal.comnih.gov The ability to introduce various substituents onto both the benzene and thiophene rings has led to the synthesis of a multitude of derivatives with unique and potent therapeutic properties, solidifying the importance of the benzothiophene core in drug discovery and development. researchgate.netresearchgate.net

Overview of the 2-Aminobenzo[b]thiophene-3-carboxamide Heterocyclic Motif

The this compound motif is a specific derivative of the larger benzothiophene family. It is characterized by the core benzo[b]thiophene structure, which consists of a bicyclic system where a benzene ring is fused to a thiophene ring. ijpsjournal.com The defining features of this particular scaffold are the presence of an amino (-NH₂) group at position 2 and a carboxamide (-CONH₂) group at position 3 of the thiophene ring.

These two functional groups are critical to the molecule's chemical properties and its interactions with biological targets. The amino group can act as a hydrogen bond donor, while the carboxamide group has both hydrogen bond donor and acceptor capabilities. This allows for multiple points of interaction with protein targets, such as enzymes and receptors, which is a desirable characteristic in drug design. The scaffold's rigid, planar structure provides a defined orientation for these functional groups, further influencing its binding affinity and selectivity. The versatility of this motif allows it to serve as a key intermediate for synthesizing a variety of more complex, fused heterocyclic compounds. researchgate.net

Rationale for Investigating this compound in Drug Discovery

The rationale for the intensive investigation of the this compound scaffold is multifactorial and deeply rooted in its proven and potential therapeutic applications. Derivatives built upon this core have shown significant promise in several key areas of drug discovery.

Anticancer Activity : A primary driver for research into this compound class is its potential as a source of anticancer agents. Specific derivatives have been identified as potent inhibitors of critical cellular processes involved in cancer progression. For instance, they have been developed as:

Antimitotic Agents : Certain 2-aminobenzo[b]thiophene derivatives act as inhibitors of tubulin polymerization, a process essential for cell division. nih.gov By disrupting microtubule formation, these compounds can arrest the cell cycle and induce apoptosis in cancer cells. nih.gov

Kinase Inhibitors : This scaffold is a valuable starting point for developing inhibitors of various protein kinases, which are often dysregulated in cancer. rsc.org Research has shown that derivatives can target kinases such as VEGFR-2, which is crucial for tumor angiogenesis (the formation of new blood vessels). nih.govnih.gov Inhibition of VEGFR-2 can effectively starve a tumor of its blood supply. Other targeted kinases include MAPK-activated protein kinase 2 (MK2) and PIM kinases, which are involved in inflammatory and cancer-related signaling pathways. rsc.org

Pain Management : The thiophene carboxamide structure has been successfully utilized to develop agonists for the cannabinoid 2 (CB₂) receptor. nih.gov CB₂ receptor agonists are of great interest for the management of neuropathic, inflammatory, and postsurgical pain, offering a potential alternative to traditional analgesics. nih.gov

Immunomodulation : More recent research has explored benzo[b]thiophene-2-carboxamide (B1267583) derivatives as agonists for the STING (Stimulator of Interferon Genes) protein. nih.gov Activating the STING pathway triggers an innate immune response, which is a promising strategy in cancer immunotherapy. nih.gov

The structural versatility of the this compound core allows medicinal chemists to systematically modify its structure to optimize potency, selectivity, and pharmacokinetic properties for these and other therapeutic targets. nih.gov

Scope and Objectives of Academic Research on this Compound Class

Academic research focused on the this compound scaffold generally encompasses a well-defined set of goals and methodologies aimed at exploring its full therapeutic potential.

The primary scope of this research includes:

Synthesis : The development of efficient and versatile synthetic routes to access the core scaffold and a diverse library of its derivatives. This often involves microwave-assisted synthesis to improve reaction times and yields. rsc.org

Biological Evaluation : Screening the synthesized compounds for activity against a wide range of biological targets. This includes in vitro assays to measure enzyme inhibition (e.g., kinase assays), receptor binding, and cellular effects like antiproliferative activity against cancer cell lines. nih.govnih.gov

Structure-Activity Relationship (SAR) Studies : Systematically modifying the chemical structure of the scaffold and analyzing how these changes affect biological activity. nih.gov The goal is to identify which parts of the molecule are essential for its therapeutic effect and how to modify it to enhance potency and selectivity. nih.gov

The main objectives of this research are:

Hit and Lead Identification : To identify novel compounds ("hits") with promising biological activity from initial screening and to optimize these hits into "lead compounds" with improved drug-like properties. rsc.org

Mechanism of Action Elucidation : To understand how these compounds exert their biological effects at a molecular level. This involves identifying the specific protein target and studying the binding interactions through techniques like molecular docking and cellular thermal shift assays (CETSA). nih.govnih.gov

Development of Novel Therapeutic Agents : The ultimate objective is to develop potent and selective lead compounds that can serve as candidates for further preclinical and clinical development, with the potential to become new drugs for treating diseases like cancer and chronic pain. nih.govnih.gov

The following table provides examples of research findings for derivatives based on the aminobenzothiophene or thiophene carboxamide scaffold.

Compound ClassBiological TargetTherapeutic AreaKey FindingsReference
2-Amino-3-(3,4,5-trimethoxybenzoyl)benzo[b]thiopheneTubulinAnticancerInhibits cancer cell growth at subnanomolar concentrations by binding to the colchicine (B1669291) site of tubulin. nih.gov
Benzo ijpsjournal.comresearchgate.netthieno[3,2-e] ijpsjournal.comnih.govdiazepin-5(2H)-oneMAPK-2 kinase (MK2)Anticancer / Anti-inflammatoryDerivative PF-3644022 shows excellent kinase selectivity and in vivo potency on a nanomolar scale. rsc.org
2-Amido-3-carboxamide thiopheneCannabinoid 2 (CB₂) ReceptorPain ManagementSelective agonists produced analgesia in models of neuropathic and inflammatory pain. nih.gov
Thiophene-3-carboxamide (B1338676) derivativesVEGFR-2Anticancer (Anti-angiogenesis)Compound 14d showed effective VEGFR-2 inhibitory activity (IC₅₀ = 191.1 nM) and inhibited cancer cell migration and tube formation. nih.gov
Ortho-amino thiophene carboxamideVEGFR-2 and β-tubulinAnticancerDerivatives showed potent cytotoxicity against hepatocellular carcinoma cells (HepG-2) by inhibiting both angiogenesis and mitosis. nih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H8N2OS B8540532 2-Aminobenzo[b]thiophene-3-carboxamide

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H8N2OS

Molecular Weight

192.24 g/mol

IUPAC Name

2-amino-1-benzothiophene-3-carboxamide

InChI

InChI=1S/C9H8N2OS/c10-8(12)7-5-3-1-2-4-6(5)13-9(7)11/h1-4H,11H2,(H2,10,12)

InChI Key

FWKVYNRVVQCTMM-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=C(S2)N)C(=O)N

Origin of Product

United States

Medicinal Chemistry and Drug Discovery Applications of 2 Aminobenzo B Thiophene 3 Carboxamide Scaffolds

Status as a Privileged Scaffold in Contemporary Drug Design

In medicinal chemistry, the 2-aminothiophene moiety is recognized as a central five-membered heterocyclic core that imparts broad biological activities when incorporated into a molecule, making it an attractive scaffold for drug discovery. nih.gov The benzo-fused analogue, 2-aminobenzo[b]thiophene, and its derivatives, particularly the 3-carboxamide, are considered privileged scaffolds. This status is attributed to their structural resemblance to endogenous molecules, allowing them to bind to a wide range of biological targets with high affinity. The rigid bicyclic framework of the benzothiophene (B83047) provides a well-defined orientation for substituents, while the amino and carboxamide groups at the 2- and 3-positions serve as crucial hydrogen bond donors and acceptors, facilitating strong interactions with enzyme active sites and receptors. nih.gov

The versatility of the 2-aminothiophene scaffold allows it to act as a synthon for creating a diverse library of biologically active compounds, including fused heterocyclic systems and hybrid molecules. nih.gov Its derivatives have been investigated for a multitude of pharmacological activities, including antiproliferative, antimicrobial, and antiviral properties, underscoring its importance in the design of new therapeutic agents. nih.gov The inherent pharmacophoric and pharmacokinetic properties of the 2-aminothiophene family continue to be an area of active investigation, highlighting their potential in developing selective inhibitors and modulators for various disease states. nih.gov

Application in Fragment-Based Drug Discovery and Design

Fragment-Based Drug Discovery (FBDD) is a modern approach that identifies low-molecular-weight compounds, or "fragments," that bind weakly to a biological target. ebrary.net These fragments are then chemically grown or linked together to produce more potent, lead-like molecules. ebrary.net The 2-aminobenzo[b]thiophene scaffold is well-suited for FBDD due to its relatively small size, structural rigidity, and capacity for straightforward chemical modification. rsc.org

Scaffolds based on 2- or 3-aminobenzo[b]thiophenes have demonstrated significant promise in fragment-based approaches for identifying initial hits. rsc.org The core structure can fit into small pockets within a protein's binding site, establishing key interactions. youtube.com From this starting point, medicinal chemists can elaborate on the scaffold, adding functional groups to extend into adjacent pockets and enhance binding affinity and selectivity. This "fragment growing" strategy has been successfully applied in various therapeutic areas, including the development of kinase inhibitors. rsc.orgfrontiersin.org The inherent advantages of FBDD, such as a higher hit rate and a more efficient exploration of chemical space, are leveraged by using fragments like the aminobenzothiophene core. youtube.com

Strategies for Hit Identification and Lead Compound Development

The process of discovering a new drug begins with identifying a "hit," a molecule that displays the desired activity in a screening assay. drugdevelopment.fipion-inc.com These hits are then optimized into "lead" compounds, which have improved potency, selectivity, and drug-like properties. drugdevelopment.fi For the 2-aminobenzo[b]thiophene-3-carboxamide scaffold, several strategies are employed for hit identification and lead development.

Hit Identification:

High-Throughput Screening (HTS): Large libraries of diverse compounds, which can include 2-aminobenzo[b]thiophene derivatives, are rapidly screened against a specific biological target to identify initial hits. pion-inc.com

Fragment-Based Screening: As discussed, screening libraries of smaller fragments like the aminobenzothiophene core can identify starting points for chemical elaboration. rsc.orgdrugdevelopment.fi

Target-Focused Libraries: Libraries of compounds based on the this compound scaffold are synthesized and screened against specific target families, such as protein kinases, based on the known biological activities of the scaffold. drugdevelopment.fi

Lead Development (Hit-to-Lead): Once a hit is identified, the hit-to-lead process aims to improve its molecular properties. nih.gov For the benzothiophene carboxamide scaffold, this involves:

Structure-Activity Relationship (SAR) Studies: Analogues of the initial hit are synthesized by modifying substituents on the benzothiophene ring, the 2-amino group, and the 3-carboxamide group. These analogues are then tested to understand how chemical changes affect biological activity. drugdevelopment.fi

Computational Chemistry: Molecular docking and dynamics simulations are used to predict how derivatives will bind to the target protein, guiding the design of more potent compounds. nih.govnih.gov

Optimization of ADME Properties: The scaffold is modified to improve its Absorption, Distribution, Metabolism, and Excretion (ADME) characteristics, which are crucial for a compound's success as a drug. drugdevelopment.fi

This systematic process transforms a weakly active hit into a potent and selective lead compound ready for further preclinical development. pion-inc.com

Targeted Drug Design Considerations Utilizing the Benzothiophene Carboxamide Framework

The this compound framework is a versatile platform for designing targeted therapies, particularly kinase inhibitors. rsc.org Kinases are a class of enzymes that play a critical role in cell signaling, and their dysregulation is implicated in many diseases, especially cancer. nih.gov The benzothiophene scaffold can be decorated with specific functional groups to achieve potent and selective inhibition of various kinases.

Notable kinase targets for which inhibitors based on this scaffold have been developed include:

VEGFR-2: Vascular Endothelial Growth Factor Receptor 2 is a key regulator of angiogenesis (the formation of new blood vessels), which is essential for tumor growth. nih.govnih.gov Thiophene (B33073) carboxamide derivatives have been designed as potent VEGFR-2 inhibitors. nih.govnih.gov

LIMK: LIM kinases are involved in regulating actin polymerization, a process critical for cell motility and metastasis. Inhibitors based on the aminobenzothiophene scaffold have been developed to target LIMK1, aiming to prevent the metastatic spread of cancer cells. rsc.org

PIM-kinases and MAPK-2 kinase (MK2): These kinases are also involved in cell growth and survival pathways, making them attractive targets for cancer therapy. The aminobenzo[b]thiophene scaffold has been utilized in the development of inhibitors for these targets as well. rsc.org

The design of these targeted inhibitors often involves positioning specific side chains on the benzothiophene core to interact with unique features of the ATP-binding pocket of the target kinase, thereby conferring selectivity. For example, the aminobenzothiophene derivative PF-3644022 was developed as a potent and highly selective inhibitor of MK2. rsc.org

Development of Benzothiophene-Carboxamide Hybrid Compounds in Preclinical Studies

To enhance therapeutic efficacy and overcome drug resistance, medicinal chemists often design hybrid compounds that combine the this compound scaffold with other pharmacologically active moieties. This strategy aims to create molecules with dual or synergistic mechanisms of action.

Several preclinical studies have explored such hybrid compounds. For instance, researchers have synthesized thiophene carboxamide derivatives designed to act as dual inhibitors of VEGFRs and mitotic processes. nih.gov In one study, derivatives were screened against hepatocellular carcinoma (HepG-2) and colorectal cancer (HCT-116) cell lines. The most active compounds, 5 and 21 , demonstrated significantly higher cytotoxicity against HepG-2 cells than the established drug Sorafenib. nih.gov These compounds were found to induce apoptosis and arrest the cell cycle, exhibiting potent inhibition of both VEGFR-2 and β-tubulin polymerization. nih.gov

Another area of investigation involves creating hybrid molecules with antibacterial and antifungal properties. nih.gov The table below summarizes selected preclinical data for compounds based on the thiophene carboxamide scaffold.

Table 1: Preclinical Activity of Selected Thiophene Carboxamide Derivatives This is an interactive data table. You can sort and filter the data by clicking on the column headers.

Compound ID Target(s) Key Findings Cancer Cell Line(s) IC₅₀/Activity
5 VEGFR-2, β-tubulin 2.3-fold higher cytotoxicity than Sorafenib HepG-2 VEGFR-2 IC₅₀ = 0.59 µM
21 VEGFR-2, β-tubulin 1.7-fold higher cytotoxicity than Sorafenib HepG-2 VEGFR-2 IC₅₀ = 1.29 µM
PF-3644022 MK2 Excellent kinase selectivity and in vivo potency N/A Nanomolar potency
14d VEGFR-2 Inhibits cell migration and tube formation HCT116, MCF7, PC3, A549 VEGFR-2 IC₅₀ = 191.1 nM

| b19 | RhoA/ROCK pathway | Inhibited proliferation, migration, and invasion | MDA-MB-231 | N/A |

These studies highlight the robustness of the this compound scaffold as a platform for developing innovative hybrid compounds with potential applications in diverse therapeutic areas, particularly oncology. nih.govnih.gov

Biological Activities and Preclinical Pharmacological Profiles of 2 Aminobenzo B Thiophene 3 Carboxamide Derivatives

Anticancer Activity

Derivatives of 2-aminobenzo[b]thiophene-3-carboxamide have shown notable potential as anticancer agents, exhibiting various mechanisms of action against cancer cells.

Inhibition of Cancer Cell Proliferation Across Diverse Cell Lines

A number of studies have demonstrated the potent anti-proliferative effects of this compound derivatives across a range of human cancer cell lines. For instance, certain derivatives have been synthesized and evaluated as inhibitors of tubulin polymerization, a critical process in cell division. One of the most promising compounds in a series, 2-amino-6-methyl-3-(3,4,5-trimethoxybenzoyl)benzo[b]thiophene, has been shown to inhibit cancer cell growth at subnanomolar concentrations nih.gov.

Another study reported the synthesis of benzo[b]thiophene-3-carboxylic acid 1,1-dioxide derivatives. Among these, compound b19 significantly inhibited the proliferation of MDA-MB-231 breast cancer cells nih.govnih.gov. The structure-activity relationship of these derivatives indicated that a carboxamide group at the C-3 position and a 1-methyl-1H-pyrazol group at the C-5 position enhanced the anti-proliferative activity nih.govnih.gov.

Furthermore, novel thiophene-3-carboxamide (B1338676) derivatives based on the structure of PAN-90806, a known VEGFR-2 inhibitor, have displayed excellent anti-proliferative activity against various cancer cell lines including HCT116 (colon), MCF7 (breast), PC3 (prostate), and A549 (lung) nih.gov. Specifically, compound 14d from this series was identified as a potent inhibitor nih.gov.

The antiproliferative activity of selected this compound derivatives is summarized in the table below.

CompoundCancer Cell LineIC50 (µM)Reference
2-amino-6-methyl-3-(3,4,5-trimethoxybenzoyl)benzo[b]thiopheneVariousSubnanomolar nih.gov
Compound 20 (2-aminobenzothiazole-TZD series)HepG2, HCT-116, MCF-79.99, 7.44, 8.27 nih.gov
Compound 21 (2-aminobenzothiazole-CT series)HepG2, HCT-116, MCF-710.34 - 12.14 nih.gov
Compound 24 (2-aminobenzothiazole with 1,3,4-oxadiazole)C6 (rat glioma), A549 (human lung adenocarcinoma)4.63, 39.33 nih.gov
Thiophene (B33073) carboxamide 2b Hep3B (hepatocellular carcinoma)5.46 mdpi.comnih.gov
Thiophene carboxamide 2e Hep3B (hepatocellular carcinoma)12.58 mdpi.comnih.gov
Compound 14d HCT116, MCF7, PC3, A549Not specified (potent) nih.gov

Mechanisms of Apoptosis Induction

Several this compound derivatives have been found to induce apoptosis, or programmed cell death, in cancer cells. The acylated ester derivative 4 , synthesized from ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate, was shown to induce apoptosis in MCF-7 breast cancer cells. Flow cytometric analysis revealed a significant reduction in cell viability by 26.86% after treatment with this compound researchgate.netmdpi.com.

Similarly, compound b19 from the benzo[b]thiophene-3-carboxylic acid 1,1-dioxide series was also found to promote apoptosis in MDA-MB-231 cells nih.govnih.gov. The mechanism of apoptosis induction by another thiophene-3-carboxamide derivative, 14d , involves an increase in the production of reactive oxygen species (ROS) nih.gov.

Suppression of Cell Migration and Invasion

The ability of cancer cells to migrate and invade surrounding tissues is a hallmark of metastasis. Certain this compound derivatives have demonstrated the ability to inhibit these processes. For example, compound b19 significantly inhibited the migration and invasion of MDA-MB-231 cells nih.govnih.gov. This inhibitory activity was linked to the suppression of the RhoA/ROCK pathway, which is crucial for cell motility nih.govnih.gov.

In another study, 2-aminothiophene-3-carboxamide (B79593) derivatives, specifically compounds 9c and 10q , were found to strongly suppress the migration and invasion of glioblastoma (GBM) cells nih.gov. These compounds act as inhibitors of the ANO1 chloride ion channel, which is overexpressed in various cancers and plays a role in cancer progression and metastasis nih.gov.

Modulation of Cell Cycle Progression

Disruption of the normal cell cycle is a fundamental aspect of cancer. Some this compound derivatives have been shown to interfere with cell cycle progression in cancer cells. The thiophene-3-carboxamide derivative 14d was found to block the cell cycle, contributing to its anticancer effects nih.gov. Additionally, a series of 2- and 3-aminobenzo[b]thiophene derivatives were synthesized and evaluated for their effects on the cell cycle, with some compounds showing potent antimitotic activity by inhibiting tubulin polymerization nih.govunife.it.

Antimicrobial Activity

In addition to their anticancer properties, derivatives of this compound have also been investigated for their antimicrobial activity.

Antibacterial Spectrum and Efficacy

Various substituted 2-aminothiophene derivatives have been reported to possess antimicrobial activity ijpscr.info. Thiophene-based compounds are known to have a promising range of biological activities, including antibacterial effects researchgate.net.

In one study, novel thiophene-2-carboxamide derivatives were synthesized and evaluated for their antibacterial activity. The 3-amino thiophene-2-carboxamide compounds 7a-c displayed higher antibacterial activity compared to their 3-hydroxy and 3-methyl counterparts nih.gov. Specifically, the amino thiophene-2-carboxamide 7b , which contains a methoxy group, showed excellent activity against Pseudomonas aeruginosa, Staphylococcus aureus, and Bacillus subtilis nih.gov.

Another study focused on the synthesis and antibacterial activity of Schiff bases of 2-amino-3-(N-tolyl carboxamido)-4,5,6,7-tetrahydro benzo (b) thiophenes. Some of these Schiff bases exhibited promising activity researchgate.net. Furthermore, a series of N-(4-methylpyridin-2-yl)thiophene-2-carboxamides were found to be effective against extended-spectrum-β-lactamase (ESBL)-producing Escherichia coli mdpi.com.

The antibacterial activity of selected derivatives is highlighted in the table below.

Compound/Derivative SeriesBacterial Strain(s)Activity/EfficacyReference
3-Amino thiophene-2-carboxamide 7b P. aeruginosa, S. aureus, B. subtilisExcellent activity, with inhibition zones of 20 mm, 20 mm, and 19 mm, respectively. nih.gov
3-Hydroxy thiophene-2-carboxamide 3b B. subtilis, P. aeruginosa, S. aureusVery good effect with inhibition zones of 18 mm, 18 mm, and 17 mm, respectively. nih.gov
N-(4-methylpyridin-2-yl)thiophene-2-carboxamides 4a and 4c ESBL-producing E. coliHighest activity among the series. mdpi.com
Iminothiophene derivative 7 P. aeruginosaMore potent than the standard drug gentamicin. nih.gov
Thiophene derivatives 7b and 8 Various bacteriaActivity comparable to standard drugs ampicillin and gentamicin. researchgate.net

Antifungal Properties

The emergence of multidrug-resistant fungal pathogens necessitates the development of novel antifungal agents. uwf.edu Benzo[b]thiophene derivatives have been investigated for their potential to combat such infections. uwf.edu Studies on di(hetero)arylamine derivatives of the benzo[b]thiophene system have demonstrated a broad spectrum of antifungal activity against clinically relevant species, including Candida, Aspergillus, and various dermatophytes. nih.gov

Certain synthetic derivatives have shown particular efficacy. For instance, cyclohexanol-substituted 3-chlorobenzo[b]thiophenes have exhibited a low minimum inhibitory concentration (MIC) of 16 µg/mL against yeast. mdpi.com The presence of a hydroxyl group has been identified as a crucial factor for the antifungal activity in certain aryl derivatives. nih.gov Research has also shown that some 2-aminobenzoic acid derivatives can effectively inhibit both the growth and hyphal development of Candida species, with some compounds showing fungicidal activity. nih.gov

Compound ClassFungal StrainActivity MetricResultSource
Cyclohexanol-substituted 3-chlorobenzo[b]thiophenesYeastMIC16 µg/mL mdpi.com
2-(hydroxypropan-2-yl)-3-chlorobenzo[b]thiopheneS. aureusMIC64 µg/mL mdpi.com
Methyl alcohol substituted 3-chlorobenzo[b]thiophene (19)C. albicansMIC128 µg/mL mdpi.com
2-Aminobenzoic acid derivative (Compound 1)C. albicansMIC70 µg/mL nih.gov
2-Aminobenzoic acid derivative (Compound 2)C. albicansMIC70 µg/mL nih.gov

Antitubercular Potential

Tuberculosis (TB) remains a major global health threat, exacerbated by the rise of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis (M. tb). researchgate.netjetir.org The benzo[b]thiophene scaffold is present in several FDA-approved drugs and has been a foundation for the development of new antitubercular agents. ijpsjournal.comnih.gov

Various derivatives, including 1,3-diketones, flavones, pyrazoles, and carboxamides synthesized from benzo[b]thiophene carboxylic acid, have demonstrated inhibitory activity against M. tb H37Ra and M. bovis BCG. nih.gov For example, compounds with a bromo substituent, such as 7a and 7b, have shown good activity against both active and dormant M. tb H37Ra, with MIC values of 2.87 and 2.63 μg/mL, respectively. nih.gov Certain flavone derivatives (8c and 8g) were particularly potent against M. bovis BCG, with MIC values in the range of 0.56–0.62 μg/mL. nih.gov Molecular docking studies suggest that these compounds may exert their effect by targeting the DprE1 enzyme, a key component in the mycobacterial cell wall synthesis. nih.gov

CompoundMycobacterium StrainStateMIC (μg/mL)Source
7aM. tb H37RaActive/Dormant2.87 nih.gov
7bM. tb H37RaActive/Dormant2.63 nih.gov
7bMDR-MTB/MTBActive/Dormant2.73–22.86 nih.gov
8cM. bovis BCGDormant0.60 nih.gov
8gM. bovis BCGDormant0.61 nih.gov
Tetrazole-substituted benzothiophene-1,1-dioxideM. tuberculosisAerobic2.6 µM researchgate.netnih.gov
Oxadiazole-substituted benzothiophene-1,1-dioxidesM. tuberculosisAerobic3–8 µM researchgate.netnih.gov

Antiviral Activity

The broad biological profile of benzo[b]thiophene derivatives extends to antiviral applications. Research has explored their potential against a variety of viruses, indicating that this chemical scaffold can serve as a basis for the development of novel antiviral therapeutics. nih.govmdpi.com

Inhibition of Viral Replication Mechanisms

A key strategy in antiviral drug development is the targeting of viral replication. Heterocyclic carboxamide derivatives have been shown to act on intracellular viral replication or later stages of the viral infection cycle. jst.go.jp For instance, certain thiophene derivatives have been identified that inhibit coronavirus replication in cell culture, validating specific viral components like the Mac1 domain as a viable antiviral target. nih.gov

Targeting Specific Viral Enzymes (e.g., HIV-1/2 Reverse Transcriptase, Influenza A Virus Polymerase, Norovirus)

The specificity of this compound derivatives allows them to target crucial viral enzymes. A tricyclic benzothiophene (B83047) scaffold has been used as a starting point for developing new inhibitors of HIV-1 reverse transcriptase. najah.edu

Furthermore, screening of chemical libraries has identified thiophene carboxamide derivatives as potent agents against norovirus. jst.go.jp Structure-activity relationship (SAR) studies revealed that halogenated thiophene rings are essential for anti-norovirus activity. jst.go.jp Specifically, derivatives with chloro groups at the 3- and 5-positions of the thiophene ring were found to be most effective. jst.go.jp Hybrid derivatives incorporating multiple halogen substitutions showed increased potency. jst.go.jp

CompoundVirusEC₅₀ (µM)Source
5-bromo-N-(6-fluorobenzo[d]thiazol-2-yl)thiophene-2-carboxamide (1)Murine Norovirus (MNV)37 jst.go.jp
5-chloro-thiophene analog (2b)Murine Norovirus (MNV)30 jst.go.jp
3,5-di-bromo-thiophene analog (2j)Murine Norovirus (MNV)24 jst.go.jp
3,5-di-chloro-thiophene analog (2k)Murine Norovirus (MNV)6.6 jst.go.jp
4,6-di-fluoro-benzothiazole analog (3j)Murine Norovirus (MNV)5.6 jst.go.jp

Anti-inflammatory Effects

Chronic inflammation is a key factor in the pathology of numerous diseases. dundee.ac.uk Derivatives of 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene have been synthesized and shown to possess significant anti-inflammatory properties. nih.govnih.gov The anti-inflammatory action of these compounds is often linked to their ability to activate the nuclear factor erythroid 2-related factor 2 (NRF2), a master regulator of antioxidant responses. dundee.ac.uknih.gov

Modulation of Inflammatory Signal Transduction Pathways

The anti-inflammatory effects of these derivatives are mediated through the modulation of key inflammatory signaling pathways. nih.govresearchgate.net They have been shown to reverse the elevated levels of pro-inflammatory cytokines such as interleukin-1β (IL-1β), interleukin-6 (IL-6), tumor necrosis factor-α (TNF-α), and interferon-γ (IFN-γ). nih.govnih.gov

Furthermore, these compounds can downregulate the expression of critical inflammatory mediators, including prostaglandin E2 (PGE2), cyclooxygenase-2 (COX-2), and nuclear factor-kappa B (NF-κB). nih.govnih.gov NF-κB is a primary regulator of the inflammatory response, and its inhibition is a key target for anti-inflammatory drugs. nih.gov By activating the NRF2 pathway, these tetrahydrobenzo[b]thiophene derivatives can negatively regulate NF-κB signaling, thereby reducing the inflammatory cascade. dundee.ac.uk

CompoundTarget/MediatorEffectSource
Tetrahydrobenzo[b]thiophenes (THBTs) 3a, 3b, 2aNitric Oxide (NO) ProductionInhibition of 87.07%, 80.39%, and 78.04% respectively dundee.ac.uknih.gov
THBTs 3a, 3b, 2aPro-inflammatory Cytokines (IL-1β, IL-6, TNF-α, IFN-γ)Reversed elevated levels nih.govnih.gov
THBTs 3a, 3b, 2aInflammatory Mediators (PGE2, COX-2, NF-κB)Reversed elevated levels / Downregulated expression nih.govnih.govresearchgate.net

Investigation of Analgesic Properties in Preclinical Models

Derivatives of this compound have been the subject of preclinical investigations to determine their potential analgesic effects. researchgate.net Studies have utilized established animal models of pain to evaluate the efficacy of these compounds in alleviating pain sensations. ijbcp.comnih.gov

One area of investigation has focused on the central analgesic activity of these derivatives. ijbcp.com The Eddy's hot plate method and the formalin test are two commonly used models in these assessments. ijbcp.commdpi.com For instance, a study on a 2-4 methylphenylimino-3-carboxamide substituted thiophene compound demonstrated some central analgesic activity in both the hot plate and formalin tests. ijbcp.com In the hot plate test, which measures the response to thermal pain, the compound showed a dose-dependent increase in pain inhibition. ijbcp.com Similarly, in the early phase of the formalin test, which is indicative of direct chemical irritation, the compound also exhibited a degree of analgesic effect. ijbcp.com

Furthermore, research into related benzothiazole and thiophene carboxamide derivatives has provided additional insights into their analgesic potential. asianpubs.orgnih.govnih.govresearchgate.net For example, a series of 5-(4-substituted benzylidene-2-(substituted benzo[d]thiazol-2-ylimino)thiazolidin-4-one derivatives were synthesized and evaluated for their analgesic activity using acetic acid-induced writhing and formalin-induced licking and biting in mice. asianpubs.org Several of these compounds demonstrated a significant decrease in the number of writhes, indicating peripheral analgesic effects. asianpubs.org Another study on novel benzothiazole derivatives bearing benzenesulphonamide and carboxamide moieties also reported significant analgesic activities, with some compounds showing efficacy comparable to the standard drug celecoxib. nih.gov

Additionally, benzo[b]thiophene-2-carboxamide (B1267583) analogs have been identified as potent opioid receptor agonists, eliciting strong antinociception in models of thermal-stimulated pain and inflammatory-induced allodynia. nih.gov Thiophene amide derivatives have also been explored as CB2 receptor agonists for pain management, showing effectiveness in behavioral models of neuropathic, inflammatory, and postsurgical pain. nih.gov

The following table summarizes the findings from a preclinical study on a 2-4 methylphenylimino-3-carboxamide substituted thiophene compound. ijbcp.com

Analgesic Activity of 2-4 methylphenylimino-3-carboxamide substituted thiophene compound

Test MethodDose (mg/kg)Maximum Pain Inhibition Percentage (PIP)Time to Max PIPStandard DrugStandard Drug PIP
Eddy's Hot Plate4045%60 minMorphine125%
Formalin Test (Early Phase)4044%-Aspirin60%

Enzyme Inhibition Studies

The this compound scaffold has been identified as a versatile core structure for the development of inhibitors targeting a variety of enzymes implicated in different disease pathways. rsc.orgmerckmillipore.com

Kinase Inhibition Profiles (LIMK1, PIM-kinases, MAPK-2 kinase (MK2), BMP-2 inducible kinase, VEGFR-2)

Derivatives of this compound have demonstrated inhibitory activity against several kinases.

LIMK1: A high-throughput screening campaign identified 3-aminobenzo[b]thiophene-2-carboxamides as inhibitors of LIM domain kinase 1 (LIMK1). wehi.edu.au Further development led to the identification of potent LIMK1 inhibitors from related thieno[2,3-b]pyridine and benzothieno[3,2-d]pyrimidine series. wehi.edu.aumdpi.com

PIM-kinases: The benzo[b]thiophene scaffold has been utilized to develop potent and selective inhibitors of PIM kinases. rsc.org Some of these derivatives exhibit nanomolar activity against PIM1, PIM2, and PIM3. rsc.org

MAPK-2 kinase (MK2): The 2-aminobenzo[b]thiophene structure is a key component of inhibitors for MAPK-activated protein kinase 2 (MK2). rsc.orgresearchgate.net For instance, the compound PF-3644022, which contains this core, is a selective MK2 inhibitor with in vivo potency. rsc.org

BMP-2 inducible kinase: While direct inhibition of BMP-2 inducible kinase by this compound derivatives is not explicitly detailed, related benzothiophene and benzofuran scaffolds have been investigated as potential inhibitors of this kinase for cancer treatment. nih.gov Other studies have focused on developing substituted benzothiophene and benzofuran derivatives as up-regulators of Bone Morphogenetic Protein-2 (BMP-2) expression for treating osteoporosis. nih.gov

VEGFR-2: Thiophene-3-carboxamide derivatives have been designed and synthesized as inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key target in anti-angiogenesis therapy for cancer. nih.govresearchgate.net One such derivative, compound 14d, demonstrated significant VEGFR-2 inhibitory activity with an IC50 value of 191.1 nM. nih.gov Other related heterocyclic compounds, such as those with a 1,3,4-thiadiazole core, have also shown potent VEGFR-2 inhibition. nih.gov

The table below presents the inhibitory activities of selected thiophene-3-carboxamide and related derivatives against various kinases.

Kinase Inhibitory Activity of Thiophene-3-Carboxamide Derivatives

Compound/Derivative SeriesTarget KinaseInhibitory Activity (IC50/Ki)
Thiophene-3-carboxamide derivative 14dVEGFR-2191.1 nM (IC50) nih.gov
Benzo[b]thiophene-derived PIM inhibitor 3PIM1, PIM2, PIM32 nM, 3 nM, 0.5 nM (Ki) respectively rsc.org
1,3,4-Thiadiazole-based derivative 28bVEGFR-20.008 µM (IC50) nih.gov
1,3,4-Thiadiazole-based derivative 31aVEGFR-20.009 µM (IC50) nih.gov

Inhibition of Akt and RNase H

The inhibitory potential of this compound derivatives extends to other enzyme classes, including Akt and RNase H.

Akt Inhibition: While direct inhibition of Akt by this compound is not extensively documented, the PI3K/Akt pathway is a known downstream target of kinases like VEGFR-2. dovepress.com Inhibition of VEGFR-2 by thiophene derivatives can lead to the suppression of this signaling pathway. nih.gov

RNase H Inhibition: Compounds with a carboxamide linked to a heterobicyclic core have been investigated as inhibitors of the RNase H activity of HIV-1 reverse transcriptase. nih.gov These inhibitors function by chelating the magnesium ions at the active site, thereby preventing the enzyme from cleaving the RNA strand of an RNA-DNA hybrid. nih.gov While the specific this compound scaffold is not explicitly mentioned in this context, the general structural features are relevant. nih.govnih.gov

Targeting the RhoA/ROCK Pathway

Benzo[b]thiophene-3-carboxylic acid 1,1-dioxide derivatives, which are structurally related to the this compound core, have been synthesized and evaluated as anticancer agents that target the RhoA/ROCK pathway. nih.govnih.govresearchgate.net The structure-activity relationship studies indicated that a carboxamide group at the C-3 position enhances the anti-proliferative activity of these derivatives. nih.govnih.govresearchgate.net One compound, b19, was found to significantly inhibit the proliferation, migration, and invasion of cancer cells. nih.govnih.govresearchgate.net Its mechanism of action involves the suppression of myosin light chain phosphorylation and the formation of stress fibers, confirming its inhibitory activity on the RhoA/ROCK pathway. nih.govnih.govresearchgate.net

Monoamine Oxidase (MAO) Inhibition

Derivatives of benzo[b]thiophen-3-ol have been synthesized and investigated as inhibitors of human monoamine oxidase (hMAO), with a notable selectivity for the MAO-B isoform. nih.govnih.govresearchgate.netunich.it These enzymes are involved in the degradation of neurotransmitters in the central nervous system. uniroma1.it Inspired by these findings, further chemical modifications, including the introduction of a carboxamide spacer, have been explored to enhance the potency and selectivity of these compounds as MAO inhibitors. uniroma1.it

Other Reported Biological Activities in Preclinical Research

Allosteric Modulation of Adenosine A1 Receptor

Derivatives of the this compound scaffold have been identified as potent allosteric modulators of the adenosine A1 receptor (A1AR). Specifically, 2-amino-3-benzoylthiophenes act as positive allosteric modulators (PAMs), enhancing the binding and function of A1AR agonists. nih.govfrontiersin.org These compounds have been shown to increase the binding of agonists to A1AR in rat brain membranes, with concentration-response curves indicating a stimulation of binding at lower concentrations. nih.gov The allosteric mechanism is further supported by findings that these enhancers slow the dissociation of agonist ligands from the receptor. nih.gov

Functionally, these allosteric enhancers cause significant leftward shifts in the concentration-response curves for A1AR activation, indicating an increased potency of the natural ligand. nih.gov This modulation is specific to the agonist conformation of the A1 receptor and does not significantly affect other receptors such as A2 adenosine, M2 muscarinic, alpha 2 adrenergic, and delta opiate receptors. nih.gov The potential therapeutic implications of such allosteric modulation are significant, as they may offer a more nuanced approach to enhancing adenosine signaling in conditions like ischemia. nih.gov

One of the well-characterized A1R PAMs from the 2-amino-3-benzoylthiophene series is PD 81,723. frontiersin.org The exploration of this chemical space has led to the synthesis of various analogs with modifications at different positions of the thiophene ring to understand the structure-activity relationships governing their allosteric enhancing activity. nih.gov

Antidiabetic and Anticonvulsant Activity

While direct preclinical studies on this compound derivatives for antidiabetic and anticonvulsant activities are not extensively reported in the available literature, research on structurally related benzo[b]thiophene scaffolds has shown promise in these areas. For instance, novel benzothiophene derivatives, specifically Schiff bases and 1,3,4-oxadiazole adducts of benzo[b]thiophene-2-carbohydrazide, have been evaluated for their antidiabetic efficacy. nih.gov These compounds were identified as potential α-amylase inhibitors through in silico molecular docking studies, with some demonstrating low micromolar IC50 values in in vitro assays. nih.gov

In the realm of anticonvulsant activity, derivatives of 3-(benzo[b]thiophen-2-yl)pyrrolidine-2,5-dione have been investigated in various animal models of seizures. mdpi.com These compounds have shown efficacy in the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) seizure models, suggesting potential for broad-spectrum anticonvulsant effects. mdpi.com Although these studies are on related scaffolds, they highlight the potential of the benzo[b]thiophene core in the development of novel antidiabetic and anticonvulsant agents.

Neuroprotective Properties

The neuroprotective potential of benzo[b]thiophene carboxamide derivatives has been explored, particularly in the context of neurodegenerative diseases such as Alzheimer's. A study focused on N-phenylbenzo[b]thiophene-2-carboxamide derivatives as modulators of amyloid-beta (Aβ42) aggregation, a key pathological hallmark of Alzheimer's disease. researchgate.net Certain derivatives possessing a methoxyphenol pharmacophore demonstrated a concentration-dependent inhibition of Aβ42 aggregation. researchgate.net

Furthermore, some of these compounds provided significant neuroprotection to mouse hippocampal neuronal HT22 cells against Aβ42-induced cytotoxicity. researchgate.net Molecular docking studies suggest that the orientation of the benzo[b]thiophene ring plays a crucial role in their ability to modulate Aβ42 aggregation. researchgate.net Another study on the benzo[b]thiophene-3-ol scaffold identified it as a promising core for neuroprotection through the inhibition of monoamine oxidases, which are important targets in the treatment of neurodegenerative conditions. uniroma1.it

Compound TypeNeuroprotective MechanismKey Findings
N-phenylbenzo[b]thiophene-2-carboxamide derivativesModulation of Amyloid-Beta (Aβ42) AggregationConcentration-dependent inhibition of Aβ42 aggregation and protection of neuronal cells from Aβ42-induced cytotoxicity. researchgate.net
Benzo[b]thiophene-3-ol scaffoldMonoamine Oxidase (MAO) InhibitionIdentified as a promising scaffold for neuroprotection through MAO inhibition. uniroma1.it

Studies on Estrogen Receptor Modulation with Related Scaffolds

Research into related thiophene-3-benzamide derivatives has revealed their potential as estrogen receptor (ER) modulators. A study introduced a series of 5-benzoyl-thiophene-3-carboxamide derivatives designed to target ERs while minimizing uterotrophic activities. nih.gov Certain compounds in this series exhibited significant cytotoxicity against MCF7 cells, an estrogen-dependent breast cancer cell line, with IC50 values in the low micromolar range. nih.gov

Importantly, these compounds demonstrated potential as antiestrogens, showing no estrogenic activity in the uterine tissues of immature rats. nih.gov This suggests that the thiophene-3-carboxamide scaffold could be a valuable starting point for the development of novel selective estrogen receptor modulators (SERMs) with antagonistic properties and favorable safety profiles. nih.gov

Investigations into Tubulin Polymerization Inhibition with Related Scaffolds

A significant area of preclinical research for 2-aminobenzo[b]thiophene derivatives has been their investigation as inhibitors of tubulin polymerization, a key target in cancer chemotherapy. Two series of inhibitors based on the 2-amino-3-(3,4,5-trimethoxybenzoyl)benzo[b]thiophene molecular skeleton and its 3-amino positional isomer have been synthesized and evaluated. nih.gov

The most promising compound from this research was 2-amino-6-methyl-3-(3,4,5-trimethoxybenzoyl)benzo[b]thiophene, which was found to inhibit cancer cell growth at subnanomolar concentrations. nih.gov This compound interacts strongly with tubulin by binding to the colchicine (B1669291) site, thereby disrupting microtubule dynamics and leading to cell cycle arrest and apoptosis. nih.govnih.gov Structure-activity relationship (SAR) studies have explored the impact of various substituents on the benzo[b]thiophene ring, providing valuable insights for the design of more potent tubulin polymerization inhibitors. nih.gov

Compound SeriesTargetKey Findings
2-amino-3-(3,4,5-trimethoxybenzoyl)benzo[b]thiophene derivativesTubulin PolymerizationPotent inhibition of cancer cell growth, interaction with the colchicine binding site of tubulin. nih.gov
Substituted 2-(3',4',5'-trimethoxybenzoyl)-benzo[b]thiophene derivativesTubulin PolymerizationStructure-activity relationships established, with certain substitutions enhancing antiproliferative activity. nih.gov

Acetyl-CoA Carboxylase Inhibition with Related Scaffolds

While direct evidence for this compound derivatives as inhibitors of Acetyl-CoA Carboxylase (ACC) is limited in the current scientific literature, the inhibition of ACC is a recognized therapeutic strategy for metabolic diseases. scienceandtechnology.com.vn ACC is a key enzyme in the regulation of fatty acid synthesis and oxidation. Various classes of compounds have been investigated as ACC inhibitors, but specific studies focusing on the this compound scaffold are not prominently reported. Further research is needed to explore the potential of this chemical class to target ACC and modulate fatty acid metabolism.

Structure Activity Relationship Sar and Lead Optimization Strategies

Systematic Evaluation of Structural Modifications on the 2-Aminobenzo[b]thiophene-3-carboxamide Core

Systematic modifications of the this compound core have been instrumental in optimizing the biological activity and pharmacokinetic properties of these derivatives. Key areas of modification include the amino group at the C2 position, the benzannulated ring, and the thiophene (B33073) ring itself.

Modifications at the C2-Amino Group: The amino group at the C2 position is a common site for derivatization, often acylated to introduce a variety of substituents. For instance, in the development of c-Jun N-terminal kinase (JNK) inhibitors, acylation of the 2-amino group with different aryl or heteroaryl acetic acids has been extensively explored. The nature of the acyl group significantly impacts potency. For example, replacing a naphthalen-1-ylacetamido group with other aromatic moieties has been shown to modulate JNK inhibitory activity.

Substitutions on the Benzannulated Ring: The benzene (B151609) portion of the benzo[b]thiophene nucleus offers multiple positions for substitution, allowing for the fine-tuning of electronic and steric properties. In the context of tubulin polymerization inhibitors, substitutions at the C6 position of the benzo[b]thiophene ring have proven to be particularly effective. For example, the introduction of a methyl group at the C6 position of a 2-amino-3-(3,4,5-trimethoxybenzoyl)benzo[b]thiophene derivative resulted in a compound with subnanomolar antiproliferative activity. nih.gov Similarly, for urotensin-II (UT) receptor antagonists, a systematic investigation of substituents at the C5 and C6 positions of the benzo[b]thiophene-2-carboxamide (B1267583) moiety led to the identification of a 5-cyano analog with high potency. nih.gov

Modifications of the Thiophene Ring: While the benzo[b]thiophene core is often maintained, some studies have explored the impact of substitutions on the thiophene ring. For JNK inhibitors, it was observed that substitutions at the C4 and C5 positions of the thiophene ring with methyl groups resulted in less active compounds compared to the unsubstituted analog. nih.gov This suggests that these positions are sensitive to steric bulk.

The following table summarizes the effects of key structural modifications on the biological activity of this compound derivatives.

Modification SiteSubstituent/ModificationBiological TargetObserved Effect on Activity
C2-Amino GroupAcylation with various aryl acetic acidsJNKPotency is modulated by the nature of the aryl group.
C6-PositionMethyl groupTubulin PolymerizationSignificant increase in antiproliferative activity. nih.gov
C5-PositionCyano groupUrotensin-II ReceptorHigh antagonist potency. nih.gov
C4 and C5-PositionsMethyl groupsJNKDecreased inhibitory activity. nih.gov

Elucidating the Impact of Substituent Effects on Biological Activity

The biological activity of this compound derivatives is profoundly influenced by the electronic, steric, and hydrophobic properties of their substituents. A thorough understanding of these effects is crucial for rational drug design.

Electronic Contributions

The electronic nature of substituents, whether they are electron-donating or electron-withdrawing, can significantly alter the electron distribution within the benzo[b]thiophene scaffold, thereby affecting its interaction with biological targets.

For instance, in the development of antibacterial agents, the presence of an electron-donating amino group was found to enhance the antioxidant and antibacterial activity of thiophene-2-carboxamide derivatives. nih.gov This enhancement is attributed to the increased resonating electrons on the thiophene ring, which facilitates the trapping of peroxide radicals. nih.gov Conversely, the introduction of electron-withdrawing groups like halogens on an aryl group attached to the scaffold has also been shown to be beneficial in certain contexts. For example, mono- and di-fluoro substitutions on a benzene ring in a series of JNK inhibitors were well-tolerated and resulted in compounds with good inhibitory activities. nih.gov However, a penta-fluoro substituted benzene ring led to an inactive compound, suggesting a complex interplay of electronic and steric factors. nih.gov

In the context of VEGFR-2 inhibitors, aryl groups with either electron-withdrawing (halogens) or electron-donating (hydroxyl or methoxy) groups have been investigated to understand their effect on binding. nih.gov Furthermore, to enhance metabolic stability, electron-withdrawing groups like nitrile or carbamyl have been incorporated into the thiophene ring to protect it from oxidation by cytochrome P450 enzymes. nih.gov

Steric Hindrance and Molecular Conformation

Steric hindrance and the resulting molecular conformation play a pivotal role in determining the biological activity of this compound derivatives. The size and spatial arrangement of substituents can either facilitate or hinder the optimal binding of the molecule to its target.

In some derivatives, intramolecular hydrogen bonding can lock the molecular conformation, reducing its flexibility. For example, in certain 2-[[(E)-(4-methoxyphenyl)methylene]amino]-N-aryl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamides, an intramolecular N-H···N hydrogen bond forms a pseudo-six-membered ring, which restricts the conformational freedom of the molecule. nih.gov This pre-organization of the molecule can be advantageous for binding to a specific receptor conformation.

The detrimental effect of steric bulk is evident in the SAR of JNK inhibitors, where the introduction of methyl groups at the 4- and 5-positions of the thiophene ring led to a significant decrease in activity. nih.gov This suggests that the binding pocket of JNK in this region is sterically constrained. In contrast, for tubulin polymerization inhibitors, a methyl group at the C6 position of the benzo[b]thiophene ring was highly favorable, indicating that this region of the colchicine (B1669291) binding site on tubulin can accommodate this substituent. nih.gov

Role of Hydrophobic Interactions

Molecular docking studies of thiophene carboxamide derivatives as VEGFR-2 inhibitors have highlighted the importance of hydrophobic interactions. The thiophene ring and associated aryl groups often occupy hydrophobic regions of the ATP-binding pocket of the kinase. Similarly, in the design of JNK inhibitors, hydrophobic contacts play a crucial role in the binding of these compounds to both the ATP binding site and the JIP docking site of the kinase.

The contribution of hydrophobic interactions can be modulated by introducing substituents with varying degrees of lipophilicity. For example, the addition of a fused benzo ring to a ligand, which increases its nonpolar surface area, can lead to more favorable binding free energies due to enhanced hydrophobic interactions with the target protein. nih.gov

Significance of the Carboxamide Moiety in Driving SAR

The carboxamide moiety at the C3 position of the 2-aminobenzo[b]thiophene scaffold is a critical determinant of biological activity and plays a multifaceted role in the SAR of these compounds. Its ability to act as both a hydrogen bond donor and acceptor allows it to form crucial interactions with the amino acid residues of target proteins.

In the case of JNK inhibitors, the importance of the 3-carboxamide group is unequivocal. Replacement of the carboxamide with a carboxylic acid, an ester, or a cyano group resulted in a significant loss of JNK1 inhibitory activity. nih.gov Furthermore, the position of the carboxamide is also critical, as moving it to the 5-position on the thiophene ring rendered the compound completely inactive. nih.gov Molecular modeling studies suggest that the carboxamide's carbonyl and NH2 groups form hydrogen bonds with the backbone of the kinase, anchoring the inhibitor in the binding site. nih.gov

Similarly, for antibacterial thiophene-2-carboxamide derivatives, SAR studies have indicated that the carboxamide group is essential for activity. nih.gov The hydrogen bonding capabilities of this moiety are likely crucial for the interaction with bacterial target enzymes.

The following table summarizes the impact of modifications to the carboxamide group on the activity of 2-aminothiophene-3-carboxamide (B79593) derivatives.

Modification of CarboxamideBiological TargetEffect on Activity
Replacement with Carboxylic AcidJNK1Significant loss of activity. nih.gov
Replacement with EsterJNK1Significant loss of activity. nih.gov
Replacement with Cyano GroupJNK1Significant loss of activity. nih.gov
Relocation to 5-PositionJNK1Complete loss of activity. nih.gov

SAR Insights Derived from Interactions with Specific Biological Targets

The this compound scaffold has been successfully utilized to develop inhibitors for a range of biological targets. The SAR for each target is distinct, reflecting the unique topology and chemical environment of the respective binding sites.

JNK Inhibitors: As previously discussed, the 3-carboxamide group is essential for JNK inhibition. The 2-acylamino substituent can be varied to optimize potency, with certain aryl acetic acid derivatives showing high activity. Substitutions on the thiophene ring at the 4- and 5-positions are generally detrimental. nih.gov

Tubulin Polymerization Inhibitors: For this class of anticancer agents, a key structural feature is a 3,4,5-trimethoxybenzoyl group, which mimics the trimethoxyphenyl ring of colchicine. The 2-amino-3-(3,4,5-trimethoxybenzoyl)benzo[b]thiophene skeleton is a potent inhibitor of tubulin polymerization. researchgate.net Substitutions on the benzo[b]thiophene ring, particularly a methyl group at the C6 position, can dramatically enhance antiproliferative activity. nih.gov

VEGFR-2 Inhibitors: Thiophene carboxamide derivatives have been designed as potent inhibitors of VEGFR-2, a key target in angiogenesis. The SAR of these compounds often involves an ortho-N-arylamino-N,N'-diarylamide or ortho-ureido-N,N'-diarylamide pharmacophore. nih.gov The substituents on the aryl groups are modulated to optimize binding to the kinase domain, with both electron-donating and electron-withdrawing groups showing utility depending on their position. nih.gov

Urotensin-II Receptor Antagonists: Benzo[b]thiophene-2-carboxamide derivatives have been developed as potent antagonists of the urotensin-II receptor. A systematic SAR investigation revealed that substituents at the C5 and C6 positions of the benzo[b]thiophene ring have a significant impact on binding affinity, with a 5-cyano analog demonstrating high potency. nih.gov

The table below provides a summary of key SAR findings for different biological targets.

Biological TargetKey SAR Findings
JNKEssential 3-carboxamide group; potency modulated by 2-acylamino substituent; C4 and C5 substitutions are detrimental. nih.gov
Tubulin Polymerization2-Amino-3-(3,4,5-trimethoxybenzoyl)benzo[b]thiophene core is potent; C6-methyl substitution enhances activity. nih.govresearchgate.net
VEGFR-2Often incorporate ortho-N-arylamino-N,N'-diarylamide or ortho-ureido-N,N'-diarylamide pharmacophores; aryl substituents are key for optimizing kinase binding. nih.gov
Urotensin-II ReceptorSubstituents at C5 and C6 positions of the benzo[b]thiophene ring are critical for binding affinity; 5-cyano analog is highly potent. nih.gov

Computational and Experimental Approaches for Lead Optimization

Lead optimization of this compound derivatives employs a synergistic combination of computational and experimental methodologies to refine the structure of lead compounds into clinical candidates. Computational techniques, such as molecular docking, play a crucial role in elucidating the binding modes of these derivatives within their target proteins. For instance, molecular docking studies on benzo[b]thiophene-2-carboxamide derivatives have suggested that the orientation of the bicyclic aromatic ring system is a key determinant of their biological activity. Similarly, docking has been used to explain the inhibitory activities of ortho-amino thiophene carboxamides against targets like VEGFR-2. These in silico models provide valuable insights that guide the rational design of new analogues with potentially improved affinity and selectivity.

Experimental approaches are centered on the synthesis and biological evaluation of systematically modified analogues to build a comprehensive Structure-Activity Relationship (SAR). This involves techniques like X-ray crystallography to gain precise information about the ligand-protein interactions, which can rationalize observed selectivity profiles, as demonstrated with related benzothiophene (B83047) inhibitors. The iterative cycle of computational prediction, chemical synthesis, and biological testing is fundamental to the lead optimization process for this class of compounds.

Strategies for Enhancing Potency and Selectivity

A primary goal of lead optimization is to maximize the potency of a compound for its intended target while minimizing activity against other targets to reduce potential side effects. For derivatives of this compound, SAR studies have revealed critical structural features that govern potency. The core scaffold itself is often essential for activity; for example, in a series of thiophene-3-carboxamide (B1338676) derivatives, replacing the thiophene moiety with a phenyl ring or modifying the 3-carboxamide group to a carboxylic acid, ester, or cyano group resulted in a significant loss of inhibitory activity.

Systematic modifications of the scaffold have delineated specific strategies to enhance potency:

Substitution on the Benzo[b]thiophene Ring: The position of substituents on the bicyclic ring system is crucial. In one study on related thiophene carboxamides, substitutions at the 4- and 5-positions of the thiophene ring with methyl groups led to less active compounds compared to the unsubstituted analogue. This suggests that these positions may be involved in critical steric or electronic interactions within the binding site.

Modification of the 2-Amino Group Substituent: The aryl or heteroaryl group attached to the 2-amino position offers a key vector for modification. Studies have shown that various substitutions on this aromatic ring are well-tolerated and can be optimized to improve potency. For instance, mono- or di-fluoro substitutions on a benzene ring at this position were found to be compatible with good inhibitory activity. Similarly, chlorine atoms at specific positions on the benzene ring resulted in compounds with potent inhibitory activities.

Conformational Locking: Introducing structural elements that reduce the conformational flexibility of the molecule can lead to a more favorable binding entropy and thus higher potency. In some thiophene-3-carboxamide derivatives, an intramolecular hydrogen bond between the 2-amino group and the carboxamide nitrogen forms a pseudo-six-membered ring. This conformational lock can enhance potency and selectivity by pre-organizing the molecule into its bioactive conformation.

Selectivity is often achieved by exploiting subtle differences between the target and off-target proteins. Computational approaches such as optimizing the electrostatic charge distribution of the ligand can help to achieve a favorable balance between intermolecular interactions and the desolvation penalty upon binding, thereby improving selectivity. By identifying regions where electrostatic potential differs between target proteins, modifications can be designed to favor interaction with one over the other.

Table 1: Structure-Activity Relationship of Thiophene-3-Carboxamide Analogues for JNK1 Inhibition
Compound ModificationPosition of ModificationResulting GroupEffect on Potency (JNK1 IC50)
Thiophene Ring ReplacementCore ScaffoldPhenylDrastic drop in activity (> 100 µM)
Carboxamide Group Replacement3-positionCarboxylic AcidSignificant loss of activity
Carboxamide Group Replacement3-positionEsterSignificant loss of activity
Carboxamide Group Replacement3-positionCyanoSignificant loss of activity
Carboxamide Positional Isomer5-positionCarboxamideCompletely inactive
Methyl Substitution4-position4-MethylthiopheneLess active (> 25 µM)
Methyl Substitution5-position5-MethylthiopheneLess active (> 25 µM)
Chlorine Substitution on 2-Aryl RingPosition 22-ChlorophenylGood inhibitory activity (1.4 µM)
Chlorine Substitution on 2-Aryl RingPosition 33-ChlorophenylGood inhibitory activity (2.6 µM)

Modulation of Pharmacokinetic Properties

Optimizing the pharmacokinetic profile—how a drug is absorbed, distributed, metabolized, and excreted (ADME)—is a critical aspect of lead optimization that runs parallel to enhancing potency and selectivity. For this compound derivatives, several strategies can be employed to improve these properties, often guided by early in vitro ADME screening.

One key area of focus is enhancing metabolic stability. High metabolic lability can lead to poor bioavailability and a short duration of action. General strategies to improve metabolic stability that are applicable to this scaffold include:

Blocking Metabolic Sites: Identifying metabolic "hot spots" on the molecule and introducing chemical modifications to block these sites. For example, replacing a metabolically labile hydrogen atom with a fluorine atom or a methyl group can prevent oxidation by cytochrome P450 enzymes.

Reducing Lipophilicity: Highly lipophilic compounds are often more susceptible to metabolism. The lipophilicity of this compound derivatives can be fine-tuned by introducing polar groups or modifying existing substituents to lower the calculated LogP (cLogP). This strategy has been successfully applied to other classes of thiophene amide inhibitors to improve their metabolic stability.

Bioisosteric Replacement: Replacing metabolically unstable groups with bioisosteres that are more resistant to metabolism while retaining biological activity. For instance, an amide bond, which can be susceptible to hydrolysis, might be replaced with a more stable mimic.

Improving aqueous solubility and membrane permeability is also crucial for good oral absorption. The introduction of ionizable groups, such as dialkylaminoethyl moieties, onto the core structure is a common strategy to enhance solubility. This approach has been utilized in N-(2-dialkylaminoethyl)benzo[b]thiophene-3-carboxamides.

Finally, prodrug strategies can be employed to overcome pharmacokinetic barriers. For compounds containing a primary or secondary amine, such as the 2-amino group in the title scaffold, a prodrug approach could be used to temporarily mask this functional group. This can enhance membrane permeability or protect the group from premature metabolism, with the active drug being released at the site of action through enzymatic or chemical cleavage.

Table 2: Strategies for Modulating Pharmacokinetic Properties of this compound Derivatives
Pharmacokinetic ParameterChallengeOptimization StrategyExample Approach
MetabolismHigh metabolic lability leading to poor bioavailabilityBlock metabolic sitesIntroduction of fluorine or methyl groups at positions susceptible to CYP450 oxidation
MetabolismHigh clearanceReduce lipophilicityIncorporate polar functional groups to lower cLogP
AbsorptionPoor aqueous solubilityIncrease solubilityIntroduce ionizable groups, such as a dialkylaminoethyl chain
Absorption/DistributionLow membrane permeabilityProdrug approachTemporarily masking the 2-amino group to increase lipophilicity
MetabolismHydrolysis of amide bondBioisosteric replacementReplace the carboxamide with a more metabolically stable functional group

Computational Chemistry and Molecular Modeling Studies

Molecular Docking Simulations for Ligand-Target Binding Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule when bound to a second to form a stable complex. In the context of 2-aminobenzo[b]thiophene-3-carboxamide derivatives, docking simulations have been instrumental in elucidating their binding to various biological targets, including protein kinases like VEGFR-2 and structural proteins like tubulin. nih.govnih.gov

These simulations calculate the binding energy and predict the conformation of the ligand within the active site of the target protein. For instance, derivatives of benzo[b]thiophene have been docked into the colchicine-binding site of tubulin, a key target for antimitotic agents. nih.gov Similarly, thiophene-3-carboxamide (B1338676) derivatives have been studied for their potential to bind to the active site of VEGFR-2, a crucial receptor in tumor angiogenesis. nih.gov One study on benzo[b]thiophene-2-carbaldehyde derivatives reported binding energies ranging from -7.5 to -8.0 kcal/mol against their protein target. nih.gov Such studies are fundamental for predicting the inhibitory potential of these compounds before their synthesis and in vitro testing.

The analysis of ligand-protein interactions reveals the specific molecular forces that stabilize the complex. For derivatives of the this compound scaffold, these interactions typically include hydrogen bonds, hydrophobic interactions, and π-π stacking.

Molecular docking studies have shown that these compounds can form specific hydrogen bonds with key amino acid residues in the target's active site. For example, in the colchicine-binding site of tubulin, derivatives have been predicted to form hydrogen bonds with residues such as LYS 254, ASN 101, and THR 179. mdpi.com The thiophene (B33073) ring itself often engages in crucial hydrophobic interactions within the binding pocket, contributing significantly to the stability of the complex. mdpi.com In studies targeting VEGFR-2, docking analyses have similarly highlighted the formation of stable binding interactions within the kinase's active site. nih.gov The orientation of the bicyclic aromatic rings of benzo[b]thiophene derivatives is suggested to play a major role in their binding mode and subsequent biological activity. nih.gov

Target ProteinKey Interacting ResiduesInteraction TypeCompound Class
Tubulin (Colchicine Site)LYS 254, ASN 101Hydrogen BondThiophene Carboxamide Derivatives mdpi.com
Tubulin (Colchicine Site)Cys241Hydrogen BondThiophene Derivatives nih.gov
VEGFR-2Active Site ResiduesHydrogen Bond, HydrophobicThiophene-3-carboxamide Derivatives nih.gov
AcetylcholinesteraseTYR337, TRP86Hydrogen Bond, π-stackingBenzo[b]thiophene-chalcones nih.gov

A key outcome of molecular docking is the identification of amino acid residues that are critical for ligand binding. These residues are often highly conserved and essential for the protein's function. For this compound derivatives targeting tubulin, residues within the colchicine-binding site are paramount. nih.govmdpi.com For instance, the thiol group of Cys241 has been identified as a critical interaction point for forming hydrogen bonds. nih.gov Interactions with residues like TYR337 and TRP86 have been noted as important for the binding of benzo[b]thiophene derivatives to acetylcholinesterase. nih.gov The identification of these critical residues provides a roadmap for designing new derivatives with modified functional groups to enhance binding affinity and selectivity.

Pharmacophore Modeling for Rational Ligand Design

Pharmacophore modeling is a powerful method in rational drug design that identifies the essential three-dimensional arrangement of chemical features required for a molecule to exert a specific biological effect. This model serves as a 3D query to screen virtual libraries for novel compounds with potential activity.

Ligand-based pharmacophore models are generated from a set of active molecules, assuming they bind to the same target in a similar manner. For arylamino-substituted benzo[b]thiophenes, predictive 3D pharmacophore models have been successfully developed. researchgate.net One such study used a training set of 20 compounds to generate a model that was subsequently validated with a test set of 6 compounds. researchgate.net The most predictive model, which showed a high correlation coefficient (r = 0.942), consisted of three key features: a hydrogen bond donor, a hydrogen bond acceptor, and an aromatic ring. researchgate.net The robustness of these models is often confirmed through statistical validation techniques, ensuring their reliability for virtual screening of new chemical entities. researchgate.net

Pharmacophore FeatureDescriptionImportance in Benzo[b]thiophenes
Hydrogen Bond Donor (HBD)A functional group capable of donating a hydrogen atom to a hydrogen bond.Crucial for interacting with specific residues in the target's active site. researchgate.net
Hydrogen Bond Acceptor (HBA)A functional group capable of accepting a hydrogen atom in a hydrogen bond.Essential for anchoring the ligand within the binding pocket. researchgate.net
Aromatic Ring (AR)A planar, cyclic, conjugated ring system.Participates in hydrophobic and π-stacking interactions. researchgate.net

Structure-based pharmacophore models are derived from the 3D structure of the ligand-target complex. This approach utilizes the specific interactions observed between the ligand and the active site to define the pharmacophoric features. biointerfaceresearch.com By analyzing the docked poses of this compound derivatives within their respective targets (e.g., VEGFR-2 or tubulin), a structure-based pharmacophore can be generated. nih.govnih.gov This model would incorporate features corresponding to key interactions, such as hydrogen bonds with specific amino acid backbones or side chains and hydrophobic contacts within the binding pocket. Such models are powerful tools for identifying novel scaffolds that can fit the target's active site and replicate the essential binding interactions. biointerfaceresearch.com

Molecular Dynamics Simulations for Conformational Analysis and Binding Stability

Molecular dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. For the this compound scaffold, MD simulations provide critical information on the stability of the ligand-protein complex, the conformational changes of both the ligand and the protein upon binding, and the dynamics of their interaction.

Studies on thiophene carboxamide and benzo[b]thiophene derivatives have employed MD simulations to confirm the stability of docked complexes. nih.govnih.govmdpi.com These simulations, often run for timescales such as 100 nanoseconds, reveal that the ligand remains stably bound within the active site. mdpi.comresearchgate.net The stability is typically assessed by analyzing parameters like the root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) of the atoms. Minimal fluctuations in these values indicate a stable protein-ligand complex. nih.gov Furthermore, analyses like the Molecular Mechanics Generalized Born Surface Area (MMGBSA) can be used to dissect the binding free energy, highlighting the significance of different energy components such as Coulombic, van der Waals, and lipophilic interactions in stabilizing the complex. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Analysis

Quantitative Structure-Activity Relationship (QSAR) analysis is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. By correlating molecular descriptors with activity, QSAR models can predict the potency of novel compounds and elucidate the key structural features required for their biological function.

While specific QSAR models exclusively for this compound are not extensively documented in publicly available literature, the principles of QSAR have been widely applied to the broader class of thiophene and benzothiophene (B83047) derivatives to understand their various biological activities, including as anticancer and antimicrobial agents. researchgate.netjetir.org These studies highlight the importance of various molecular descriptors in determining the biological potency of this class of compounds.

A typical QSAR study on a series of this compound derivatives would involve the calculation of a wide range of molecular descriptors, which can be broadly categorized as:

Electronic Descriptors: These describe the electronic properties of the molecule, such as partial charges on atoms, dipole moment, and the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). These are crucial for understanding the potential for electrostatic and hydrogen bonding interactions with a biological target.

Steric Descriptors: These relate to the size and shape of the molecule and include parameters like molecular weight, volume, surface area, and specific conformational indices. Steric properties are critical for ensuring a proper fit of the molecule within the binding site of a target protein.

Hydrophobic Descriptors: The lipophilicity of a molecule, often represented by the logarithm of the octanol-water partition coefficient (logP), is a key determinant of its pharmacokinetic properties, such as absorption and distribution.

Topological Descriptors: These are numerical representations of the molecular structure, encoding information about the connectivity of atoms and the presence of specific structural features.

Once these descriptors are calculated for a series of this compound analogs with known biological activities, statistical methods such as multiple linear regression (MLR) or partial least squares (PLS) are employed to build the QSAR model. researchgate.net The resulting equation provides a quantitative measure of the contribution of each descriptor to the biological activity. For instance, a positive coefficient for a particular descriptor would indicate that increasing its value is beneficial for the activity, while a negative coefficient would suggest the opposite.

Such QSAR models are instrumental in predicting the activity of yet-to-be-synthesized derivatives, thereby prioritizing the synthesis of compounds with the highest potential. Furthermore, the insights gained from the descriptors that are found to be significant in the QSAR model can guide the rational modification of the this compound scaffold to enhance its biological efficacy.

Table 1: Example of a Data Table for QSAR Analysis of this compound Derivatives

Compound IDR1-SubstituentR2-SubstituentLogP (Hydrophobicity)Dipole Moment (Debye)Molecular Weight ( g/mol )Biological Activity (IC50, µM)
1HH2.13.5190.2415.2
2ClH2.84.1224.698.5
3OCH3H1.93.2220.2712.1
4HCH32.53.6204.2710.8
5HF2.24.0208.239.3

Computational Approaches for Rational Design of Novel Derivatives

Computational chemistry offers powerful tools for the rational design of novel derivatives of this compound with desired biological activities. These approaches leverage our understanding of the three-dimensional structure of biological targets and the principles of molecular recognition to design molecules with improved binding affinity and specificity.

Molecular Docking:

A key technique in rational drug design is molecular docking. This method predicts the preferred orientation of a ligand (in this case, a this compound derivative) when bound to a specific protein target. By simulating the binding process, molecular docking can estimate the binding affinity and identify the key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that stabilize the ligand-protein complex. researchgate.netnih.gov

For example, if this compound is being developed as a kinase inhibitor, molecular docking studies would be performed to predict its binding mode within the ATP-binding pocket of the target kinase. nih.gov The results of such studies can reveal which parts of the molecule are essential for binding and where modifications can be made to enhance interactions with the protein. For instance, the docking results might suggest that adding a hydrogen bond donor at a specific position on the benzo[b]thiophene ring could lead to a stronger interaction with a key amino acid residue in the binding site, thereby increasing the inhibitory potency of the compound.

Pharmacophore Modeling:

Pharmacophore modeling is another valuable tool in the rational design of novel derivatives. A pharmacophore is an abstract representation of the key steric and electronic features that are necessary for a molecule to exert a particular biological effect. These features typically include hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, and charged groups. nih.govresearchgate.net

A pharmacophore model for a series of active this compound derivatives can be generated based on their common structural features and their alignment in the binding site of a target protein. This model can then be used as a 3D query to search virtual compound libraries for novel molecules that possess the same pharmacophoric features and are therefore likely to exhibit the desired biological activity. Furthermore, the pharmacophore model can guide the design of new derivatives by highlighting the essential spatial arrangement of functional groups required for activity.

By integrating these computational approaches, medicinal chemists can move from a trial-and-error approach to a more directed and efficient process of drug discovery. The insights gained from QSAR, molecular docking, and pharmacophore modeling studies on the this compound scaffold can significantly accelerate the identification of new and potent therapeutic agents.

Table 2: Illustrative Data from a Virtual Screening Campaign Based on Molecular Docking

Compound IDProposed ModificationPredicted Binding Affinity (kcal/mol)Key Predicted Interactions
6Addition of a hydroxyl group at C6-8.5Hydrogen bond with Asp145
7Replacement of amino group with nitro group-6.2Unfavorable steric clash
8Addition of a methyl group at C4-7.9Enhanced hydrophobic interaction with Leu83
9Introduction of a pyridine (B92270) ring at C2-amino-9.1Pi-pi stacking with Phe80
10Halogenation at C5 with Bromine-8.8Halogen bond with backbone carbonyl of Gly143

Mechanistic Investigations of Biological Action

Elucidation of Cellular Pathway Modulation

Derivatives of 2-aminobenzo[b]thiophene-3-carboxamide exert their biological effects by intervening in complex cellular signaling networks. Their ability to either inhibit pro-inflammatory and oncogenic pathways or activate protective mechanisms underscores their therapeutic potential.

RhoA/ROCK Pathway: Certain benzo[b]thiophene-3-carboxylic acid 1,1-dioxide derivatives have been identified as inhibitors of the RhoA/ROCK signaling pathway, which is crucial for cellular processes that drive tumor growth and metastasis. nih.govresearchgate.netnih.gov One such derivative, compound b19, demonstrated significant inhibition of proliferation, migration, and invasion in MDA-MB-231 breast cancer cells. nih.govresearchgate.net Mechanistically, this was confirmed by the suppression of myosin light chain phosphorylation and the disruption of stress fiber formation, both of which are downstream effects of RhoA/ROCK signaling. nih.govresearchgate.net The structure-activity relationship for these compounds indicated that the presence of a carboxamide group at the C-3 position of the benzo[b]thiophene core enhanced their anti-proliferative activities. nih.govresearchgate.net

MAPK Pathway: The mitogen-activated protein kinase (MAPK) pathway is another critical signaling cascade that is modulated by this class of compounds. The MAPK family includes key kinases like JNK, ERK, and p38. nih.govnih.gov

JNK Inhibition: A series of thiophene-3-carboxamide (B1338676) derivatives have been developed as potent inhibitors of c-Jun N-terminal kinases (JNKs), which are involved in cellular responses to stress and apoptosis. nih.gov These compounds exhibit a dual inhibitory mechanism, acting as both ATP and JIP mimetics, potentially binding to the ATP-binding site and the substrate docking site of the kinase. nih.gov

MEK/ERK Inhibition: A novel thiophene-3-carboxamide derivative, compound 14d, was found to reduce the levels of phosphorylated ERK and MEK in a dose-dependent manner. nih.gov Since MEK is the upstream kinase that phosphorylates and activates ERK, this finding suggests that the compound interferes with the central MEK/ERK axis of the MAPK pathway, which is frequently dysregulated in cancer. nih.govnih.gov

In contrast to inhibitory actions, some 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene derivatives function as activators of the Nuclear factor erythroid 2-related factor 2 (NRF2) pathway. nih.gov The NRF2 pathway is a primary cellular defense mechanism against oxidative and electrophilic stress. cetjournal.itglpbio.comnih.gov These derivatives activate NRF2 through a non-electrophilic mechanism by disrupting the interaction between NRF2 and its negative regulator, Kelch-like ECH-associated protein 1 (KEAP1). nih.govnih.gov This disruption prevents the ubiquitination and subsequent degradation of NRF2, allowing it to translocate to the nucleus and activate the transcription of antioxidant and cytoprotective genes. nih.govresearchgate.net The activation of NRF2 by these compounds has been confirmed by observing increased enzymatic activity of NAD(P)H quinone dehydrogenase 1 (NQO1) and upregulated mRNA expression of NQO1 and heme oxygenase 1 (HO-1) in Hepa-1c1c7 cells. nih.gov

Identification and Validation of Molecular Targets

The diverse biological activities of this compound derivatives stem from their interaction with a range of specific molecular targets.

VEGFR-2: Vascular endothelial growth factor receptor 2 (VEGFR-2) is a key mediator of angiogenesis and a critical target in cancer therapy. nih.govmdpi.com Several novel thiophene-3-carboxamide derivatives have been identified as potent VEGFR-2 inhibitors. nih.gov For instance, compound 14d was shown to have an IC₅₀ value of 191.1 nM against VEGFR-2. nih.gov Cellular thermal shift assays (CETSA) further validated that VEGFR-2 is a direct target of this compound within cancer cells. nih.gov Other studies have also reported thiophene (B33073) carboxamide derivatives with potent VEGFR-2 inhibition, with IC₅₀ values as low as 0.59 µM. nih.govresearchgate.net

Tubulin: The cytoskeletal protein tubulin is another validated target. Certain ortho-amino thiophene carboxamides act as mitotic inhibitors by disrupting β-tubulin polymerization. nih.govresearchgate.net This action leads to cell cycle arrest in the G2/M phase and induces apoptosis. nih.govresearchgate.net The inhibitory effect on tubulin polymerization for some derivatives reached up to 86% at their IC₅₀ concentrations. nih.gov

Kinases (JNK, EGFR, JAK2): Beyond VEGFR-2, other kinases are also targeted. As mentioned, c-Jun N-terminal kinases (JNKs) are inhibited by some thiophene-3-carboxamide derivatives. nih.gov Additionally, other research has led to the development of trisubstituted thiophene-3-carboxamide selenide (B1212193) derivatives as potent EGFR kinase inhibitors and carboxamide-substituted thiophenes as inhibitors of Janus kinase 2 (JAK2). nih.govnih.gov

Derivative ClassMolecular TargetObserved EffectReference
Thiophene-3-carboxamidesVEGFR-2Inhibition of kinase activity, anti-angiogenic nih.gov
Ortho-amino thiophene carboxamidesβ-tubulinInhibition of polymerization, cell cycle arrest nih.govresearchgate.net
Thiophene-3-carboxamidesJNKDual inhibition (ATP and JIP mimetic) nih.gov
Benzo[b]thiophene-3-carboxylic acid 1,1-dioxidesRhoAInhibition of GTPase activity nih.govresearchgate.net
2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophenesKEAP1Disruption of KEAP1-NRF2 interaction nih.gov
Thiophene-3-carboxamide selenidesEGFRInhibition of kinase activity nih.gov
Carboxamide-substituted thiophenesJAK2Inhibition of kinase activity nih.gov

Biochemical Characterization of Enzyme Inhibition

The biochemical characterization of enzyme inhibition by these compounds reveals potent and often selective activity. For instance, thiophene-3-carboxamide derivatives inhibit the kinase activity of JNK1 with IC₅₀ values in the low micromolar range. nih.gov Similarly, derivatives targeting VEGFR-2 show IC₅₀ values in the nanomolar to low micromolar range, demonstrating potent enzymatic inhibition. nih.govnih.gov For example, compound 14d inhibits VEGFR-2 with an IC₅₀ of 191.1 nM, and compound 16e inhibits EGFR kinase with an IC₅₀ of 94.44 nM. nih.govnih.gov The inhibition of β-tubulin polymerization has also been quantified, with some compounds achieving over 70-80% inhibition at their cytotoxic IC₅₀ concentrations, effectively disrupting microtubule dynamics. nih.gov

Detailed Analysis of Molecular Interactions (Hydrogen Bonding, Electrostatic Interactions, π-stacking)

Molecular docking and dynamics simulations have provided detailed insights into the interactions between this compound derivatives and their biological targets. These studies highlight the critical role of specific molecular interactions in their inhibitory activity.

Hydrogen Bonding: Hydrogen bonds are consistently identified as key interactions. For example, thiophene-2-carboxamide derivatives form multiple intermolecular hydrogen bonds with amino acid residues like Lys127, Tyr97, and Asn56 in the active sites of bacterial proteins. nih.gov In the context of JNK inhibition, the carboxamide NH₂ group of a thiophene derivative forms stabilizing hydrogen bonds with the side-chain of Gln37 in the ATP binding site. nih.gov

Hydrophobic and π-Interactions: The aromatic thiophene ring often engages in hydrophobic and π-stacking interactions. In studies of benzo[b]thiophene-2-carboxamide (B1267583) derivatives as modulators of Amyloid Beta (Aβ42) aggregation, molecular docking suggests that the planar bicyclic benzo[b]thiophene rings can undergo face-to-face π-stacking interactions within the N-terminal region of Aβ42 fibrils. researchgate.netnih.gov Similarly, docking studies with thiophene-2-carboxamide derivatives showed π-π interactions between the thiophene ring and His79. nih.gov

TargetDerivativeInteraction TypeInteracting ResiduesReference
JNK1 (ATP site)Thiophene-3-carboxamideHydrogen BondingGln37 nih.gov
Bacterial Protein (1DD6)Thiophene-2-carboxamideHydrogen BondingLys127, Tyr97 nih.gov
Bacterial Protein (1DD6)Thiophene-2-carboxamideπ-π InteractionHis79 nih.gov
Aβ42 FibrilBenzo[b]thiophene-2-carboxamideπ-stackingN-terminal region researchgate.net
KEAP1Tetrahydrobenzo[b]thiophenePi-H BondILE559 nih.gov

Comparative Analysis of Mechanism of Action Across Derivative Classes

Structure-activity relationship (SAR) studies reveal how subtle changes to the this compound scaffold can lead to significant differences in biological activity and mechanism of action.

Importance of the Thiophene Carboxamide Core: For JNK1 inhibition, the thiophene ring and the 3-carboxamide group are essential. Replacing the thiophene moiety with a phenyl ring, or moving the carboxamide group to the 5-position, results in a complete loss of activity. nih.gov Similarly, replacing the 3-carboxamide with an acid, ester, or cyano group leads to a significant drop in inhibitory potency. nih.gov

Influence of Substituents on Aβ42 Modulation: In the case of N-phenylbenzo[b]thiophene-2-carboxamide derivatives, the substituents on the N-phenyl ring determine whether the compound inhibits or promotes Aβ42 aggregation. researchgate.netnih.gov Derivatives with a methoxyphenol group inhibit aggregation, while those with a 4-methoxyphenyl (B3050149) ring accelerate it. researchgate.netnih.gov This demonstrates how functional group changes can switch the mechanistic outcome.

Bioisosteric Replacement: The bioisosteric replacement of sulfur with selenium in 2-aminothiophene-indole hybrids was shown to be favorable for antileishmanial activity, generally producing compounds with equivalent or superior potency compared to their thiophene analogues. mdpi.com In contrast, replacing the 3-carbonitrile group with a 3-carboxamide was generally unfavorable for antileishmanial activity, though some exceptions were noted. mdpi.com

This comparative analysis underscores the chemical tractability of the benzo[b]thiophene scaffold, allowing for fine-tuning of its molecular interactions to achieve desired mechanistic outcomes against a variety of biological targets.

Emerging Applications and Future Research Directions

Exploration in Material Science and Organic Electronics

The benzo[b]thiophene core, with its fused ring system and sulfur heteroatom, provides a π-conjugated backbone that is highly sought after in the field of organic electronics. The inherent properties of this scaffold, such as high charge carrier mobility and ambient stability, make it a promising candidate for various electronic and optoelectronic devices. mdpi.com While research has historically focused on related structures, the unique substitution pattern of 2-aminobenzo[b]thiophene-3-carboxamide offers new avenues for tuning material properties.

Derivatives of benzo[b]thiophene are being actively investigated for their utility in OLEDs. researchgate.net These compounds can serve multiple roles within an OLED device, including as hole-injection or hole-transport materials, or as the host material in the light-emitting layer. google.com The development of novel benzothiophene (B83047) derivatives is aimed at creating OLEDs with lower driving voltages and higher luminous efficiency. google.com For instance, luminescent organic molecules with a donor-acceptor-donor (D–A–D) structure, incorporating a rsc.orgbenzothieno[3,2-b]benzothiophene-tetraoxide acceptor unit, have been developed as emitters showing thermally activated delayed fluorescence (TADF), a key mechanism for high-efficiency OLEDs. rsc.org The amino and carboxamide groups on the this compound scaffold could be functionalized to fine-tune the HOMO/LUMO energy levels, enabling their application as efficient emitters or charge-transport materials in next-generation display technologies.

The benzo[b]thiophene moiety is a foundational structure for high-performance organic semiconductors used in OFETs. bohrium.com Fused thiophene (B33073) systems are noted for their extensive π-conjugation and strong intermolecular interactions, which facilitate efficient charge transport. mdpi.com Solution-processable semiconductors based on structures like rsc.orgbenzothieno[3,2-b]benzothiophene (BTBT) and benzo[b]thieno[2,3-d]thiophene (BTT) have demonstrated excellent electrical performance and air stability. mdpi.commdpi.com OFETs fabricated using BTT derivatives have shown p-channel activity with hole mobilities reaching up to 0.055 cm²/Vs and high current on/off ratios exceeding 10⁶. bohrium.comresearchgate.net The this compound core presents an opportunity to develop new solution-processable small molecule semiconductors, where modifications to the amine and amide groups could modulate molecular packing and electronic coupling in the solid state, thereby influencing device performance.

The inherent fluorescence of the aminobenzothiophene scaffold is a key area of interest. A close structural analog, ethyl 3-aminobenzo[b]thiophene-2-carboxylate, has been successfully used to devise a ratiometric Schiff base fluorescent sensor. nih.gov This sensor demonstrated a highly sensitive and selective response to specific metal ions, a behavior governed by photo-induced electron transfer (PET) and intramolecular charge transfer (ICT) mechanisms. nih.gov This highlights the potential of the aminobenzothiophene core in developing advanced chemosensors. Furthermore, fluorescent derivatives of benzo[b]thiophene have been synthesized and linked to amino acids to create quasi-isosteric analogs of naturally occurring fluorescent amino acids. researchgate.net These findings suggest that this compound could serve as a valuable building block for new photoluminescent materials, polymers, and biological probes with tailored optical properties.

Advanced Synthetic Methodologies for Enhanced Accessibility and Diversity

The growing interest in this compound and its derivatives necessitates the development of more efficient, versatile, and sustainable synthetic routes. Modern organic synthesis has moved towards methods that offer high yields, reduced reaction times, and the ability to generate diverse molecular libraries.

One significant advancement is the use of microwave-assisted synthesis. Microwave irradiation of 2-halobenzonitriles with methyl thioglycolate provides rapid access to 3-aminobenzo[b]thiophenes in excellent yields (58–96%). rsc.org This method has been successfully applied to the synthesis of core scaffolds for various kinase inhibitors, demonstrating its utility in medicinal chemistry. rsc.org

Other innovative approaches include one-pot multicomponent reactions, which are valued for their simplicity, high yields, and often solvent-free conditions, aligning with the principles of green chemistry. nih.gov For instance, the reaction of 1-(2-chloro-5-nitrophenyl)ethanone with amines and sulfur via the Willgerodt–Kindler route provides an efficient one-pot synthesis of 3-aminobenzo[b]thiophenes. researchgate.net Furthermore, organocatalysis has emerged as a powerful tool for stereoselective synthesis. A highly efficient protocol using a quinine-derived bifunctional thiourea (B124793) catalyst enables the asymmetric [3+3] annulation of N-(benzo[b]thiophen-2-yl)-sulfonamide to produce complex polycyclic benzo[b]thiophene derivatives with excellent enantioselectivities. rsc.org These advanced methodologies are crucial for expanding the chemical space around the this compound scaffold, facilitating the exploration of its structure-activity relationships in various applications.

Development of Multi-Target Directed Ligands

The traditional "one molecule, one target" paradigm in drug discovery is being challenged by the multifactorial nature of complex diseases like cancer and neurodegenerative disorders. The development of multi-target-directed ligands (MTDLs) that can simultaneously modulate multiple biological targets offers a promising therapeutic strategy. nih.gov The this compound scaffold is well-suited for the design of MTDLs due to its structural versatility, which allows for the incorporation of different pharmacophores to interact with distinct binding sites.

A compelling example is the development of 2-acylaminothiophene-3-carboxamide derivatives as dual inhibitors of BCR-ABL kinase and tubulin polymerization. nih.gov This scaffold was identified through virtual screening against both the ATP binding pocket of ABL kinase (including the drug-resistant T315I mutant) and the colchicine (B1669291) binding site of microtubules. This work demonstrates that the thiophene carboxamide core can serve as a promising starting point for developing multi-target inhibitors for cancer therapy. nih.gov The strategy of combining known pharmacophores onto a single scaffold is a cornerstone of MTDL design, and the this compound structure provides an ideal platform for such molecular hybridization. nih.gov

Identification of Novel Therapeutic Areas for Further Exploration

Beyond its established roles, derivatives of the this compound scaffold are being investigated across a wide spectrum of new therapeutic areas, leveraging the diverse biological activities of the thiophene nucleus. nih.govmdpi.com

Anticancer and Kinase Inhibition: The thiophene carboxamide scaffold is a privileged structure in oncology research. Derivatives have been identified as potent inhibitors of key signaling proteins like Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) and Epidermal Growth Factor Receptor (EGFR) kinase, which are crucial for tumor angiogenesis and proliferation. nih.govmdpi.com Other analogs have been designed as biomimetics of Combretastatin A-4 (CA-4), a potent antimitotic agent that targets tubulin. mdpi.com

Antimicrobial Activity: The need for new antimicrobial agents is critical, and this scaffold has shown promise. Derivatives of 2-[[(E)-(4-methoxyphenyl)methylene]amino]-N-aryl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide have demonstrated both antibacterial and antifungal activities. nih.gov

Metabolic Disorders: Benzothiophene carboxamide derivatives have been synthesized and evaluated as potent antihypertriglyceridemic agents. In animal models, certain compounds significantly reduced plasma triglyceride levels while increasing high-density lipoprotein (HDL) levels, suggesting a potential role in treating hyperlipidemia and atherosclerosis. nih.gov

The diverse biological activities of this scaffold are summarized in the table below.

Therapeutic AreaBiological Target / MechanismScaffold ExampleReference
AnticancerBCR-ABL Kinase / Microtubule Inhibition2-Acylaminothiophene-3-carboxamide nih.gov
AnticancerVEGFR-2 InhibitionThiophene Carboxamide Derivatives mdpi.com
AnticancerEGFR Kinase InhibitionTrisubstituted Thiophene-3-carboxamide (B1338676) Selenide (B1212193) nih.gov
AnticancerTubulin Polymerization Inhibition (CA-4 Biomimetic)Phenyl-thiophene-carboxamide Derivatives mdpi.com
AntimicrobialAntibacterial and Antifungal ActivityTetrahydro-1-benzothiophene-3-carboxamide nih.gov
Metabolic DisordersAntihypertriglyceridemicBenzothiophene Carboxamide Derivatives nih.gov

Integration of Artificial Intelligence and Machine Learning in Compound Design and Discovery

The advent of artificial intelligence (AI) and machine learning (ML) is revolutionizing the field of medicinal chemistry, offering powerful tools to accelerate the discovery and design of novel therapeutic agents. For scaffolds such as this compound, these computational approaches are instrumental in navigating the vast chemical space to identify and optimize drug candidates with desired pharmacological profiles. By leveraging large datasets of chemical structures and biological activities, AI and ML models can uncover complex structure-activity relationships (SAR) that may not be apparent through traditional experimental methods.

One of the key applications of machine learning in this context is the development of Quantitative Structure-Activity Relationship (QSAR) models. researchgate.net These models establish a mathematical correlation between the structural or physicochemical properties of a series of compounds and their biological activity. For thiophene analogs, QSAR studies have been successfully employed to gain insights into the structural requirements for their anti-inflammatory and anti-tubercular activities. researchgate.netjetir.org By analyzing descriptors related to topology, electronic properties, and spatial arrangement, researchers can predict the activity of novel derivatives of this compound, thereby prioritizing the synthesis of the most promising candidates. researchgate.netjetir.org

Machine learning algorithms, such as k-nearest neighbors (KNN), have been utilized to build robust 2D-SAR and 3D-QSAR models for predicting the activity of VEGFR-2 inhibitors, a class of compounds to which some thiophene derivatives belong. nih.gov These models have demonstrated high prediction accuracy for both training and test sets, indicating their reliability in virtual screening campaigns. nih.gov For instance, in the design of novel anti-leishmanial agents based on the 2-amino-thiophene scaffold, a combination of descriptors and machine learning methods led to the development of predictive QSAR models. nih.gov These models, derived from a large dataset of compounds, facilitated the selection of eleven 2-amino-thiophene derivatives with favorable drug-like properties and a high probability of activity. nih.gov

Molecular docking and molecular dynamics simulations, often coupled with machine learning, provide a deeper understanding of the binding interactions between this compound derivatives and their biological targets. nih.govnih.gov These computational techniques can predict the binding mode and affinity of a ligand to a receptor, offering insights that can guide the rational design of more potent and selective inhibitors. For example, studies on thieno[3,2-b]pyrrole-5-carboxamide derivatives as LSD1 inhibitors have utilized 3D-QSAR, molecular docking, and molecular dynamics simulations to elucidate the key interactions with the target enzyme. nih.gov

The integration of AI and machine learning in the design and discovery of compounds like this compound is still evolving. The continued development of more sophisticated algorithms and the availability of larger, high-quality datasets will undoubtedly enhance the predictive power of these models and further accelerate the identification of new therapeutic agents.

Interactive Data Table: Machine Learning Models in Thiophene Derivative Research

Model TypeApplicationKey FindingsReference
2D-QSARPrediction of anti-tubercular activity of substituted thiophene carboxamide derivatives.Topological, electronic, and spatial parameters significantly influence activity. jetir.org
3D-QSARModeling of thieno[3,2-b]pyrrole-5-carboxamide derivatives as LSD1 inhibitors.Generated stable and predictive models (CoMFA and CoMSIA) for inhibitor design. nih.gov
Machine Learning (KNN)Development of a 2D-SAR model for VEGFR-2 inhibitors.Achieved high prediction accuracy for both training and test sets. nih.gov
Machine LearningPredictive QSAR models for 2-amino-thiophene derivatives as anti-leishmanial agents.Enabled the selection of promising hit compounds for further development. nih.gov

Conclusion

Summary of Key Academic Research Findings and Contributions

Academic research has firmly established the benzo[b]thiophene scaffold as a "privileged structure" in medicinal chemistry due to its wide array of biological activities. researchgate.net Derivatives of this core structure are integral to the development of treatments for a multitude of diseases. benthamdirect.comijpsjournal.com

Key findings in the broader class of aminobenzo[b]thiophenes include:

Anticancer and Antimitotic Activity: Notably, 2-amino and 3-aminobenzo[b]thiophene derivatives have been synthesized and identified as potent antimitotic agents. nih.govsemanticscholar.org Certain compounds from this class have demonstrated the ability to inhibit tubulin polymerization by binding to the colchicine (B1669291) site, leading to cell cycle arrest and showcasing subnanomolar concentrations in inhibiting cancer cell growth. nih.gov

Kinase Inhibition: The aminobenzo[b]thiophene skeleton is a recognized pharmacophore for developing kinase inhibitors, which are crucial in cancer therapy and the treatment of inflammatory diseases. acs.org

Broad Pharmacological Profile: The 2-aminothiophene moiety, a core component of the title compound, is a versatile building block for synthesizing molecules with a wide range of pharmacological properties, including antimicrobial, anti-inflammatory, antiviral, and anticonvulsant activities. researchgate.netnih.govresearchgate.net This versatility underscores the potential of 2-aminothiophene derivatives as selective inhibitors and modulators for various biological targets. researchgate.net

Synthetic Utility: The Gewald reaction remains a cornerstone for the synthesis of 2-aminothiophenes, highlighting the accessibility of this class of compounds for further chemical exploration and drug discovery. researchgate.net

These contributions collectively highlight the immense potential of the aminobenzo[b]thiophene scaffold in generating novel therapeutic leads.

Challenges and Opportunities in 2-Aminobenzo[b]thiophene-3-carboxamide Research

The exploration of this compound and its derivatives is not without its challenges, which in turn create significant opportunities for scientific advancement.

Challenges:

Lack of Specific Research: The most immediate challenge is the scarcity of studies focused specifically on this compound, leaving its unique chemical and biological properties largely uncharted.

Synthetic Complexity: A significant challenge in the synthesis of aminobenzo[b]thiophenes is achieving regioselectivity. The synthesis can yield positional isomers (e.g., 2-amino vs. 3-amino), which may possess vastly different biological activities. nih.gov Developing synthetic routes that selectively yield the desired 2-amino-3-carboxamide isomer is a critical hurdle.

Purity and Scalability: Ensuring high purity of the synthesized compounds is essential for accurate biological evaluation and to avoid misleading results from impurities. nbinno.com Scaling up promising synthetic routes for potential commercial application presents another layer of difficulty.

Target Selectivity: For therapeutic applications, especially in kinase inhibition, achieving high selectivity for the target protein over other structurally similar proteins is crucial to minimize off-target effects and potential toxicity. acs.org

Opportunities:

Novel Drug Discovery: The under-researched nature of this compound presents a prime opportunity for discovering novel bioactive molecules. Its structural similarity to potent antimitotic and antimicrobial agents suggests it could be a valuable lead compound.

Development of New Synthetic Methods: The need for regioselective and efficient synthesis of this specific isomer opens avenues for innovation in synthetic organic chemistry. researchgate.net This could involve exploring new catalysts, reaction conditions, or multi-component reactions.

Scaffold for Chemical Libraries: this compound can serve as a versatile scaffold for creating diverse chemical libraries. researchgate.net By modifying the amino and carboxamide groups, a wide range of derivatives can be generated and screened for activity against various therapeutic targets.

Antimicrobial Drug Development: Given the rise of multidrug-resistant pathogens, there is a pressing need for new antimicrobial agents. The established antibacterial and antifungal properties of related benzothiophene (B83047) and acylhydrazone derivatives suggest that this compound class is a promising area for developing new antibiotics. researchgate.netmdpi.com

Future Perspectives and Potential Impact on Scientific and Medical Advancements

The future of research into this compound is intrinsically linked to the broader advancements in medicinal chemistry and drug discovery. The proven success of its chemical relatives provides a clear roadmap for future investigations.

Future Perspectives:

Targeted Cancer Therapies: Future research will likely focus on designing and synthesizing derivatives of this compound as highly selective inhibitors of specific kinases or as novel antimitotic agents. The development of covalent inhibitors, which can offer higher potency and overcome drug resistance, is a particularly promising direction. acs.org

Neurological and Inflammatory Disorders: The versatility of the benzothiophene core suggests potential applications beyond oncology. Future studies could explore the efficacy of these compounds in treating neurodegenerative diseases, by targeting pathways like amyloid-beta aggregation, or in managing inflammatory conditions. benthamdirect.com

Advanced Antimicrobial Agents: There is significant potential to develop this class of compounds into next-generation antibiotics to combat resistant bacterial and fungal infections. researchgate.net This could involve creating hybrid molecules that combine the benzothiophene core with other pharmacophores to enhance efficacy.

Materials Science: While the primary focus has been on medicinal applications, the unique electronic properties of thiophene-based compounds could be explored for applications in materials science, such as in the development of organic semiconductors or dyes. researchgate.netresearchgate.net

Potential Impact: The systematic investigation of this compound and its derivatives could have a profound impact on science and medicine. The discovery of a novel lead compound from this family could pave the way for a new class of drugs for treating cancer, infectious diseases, or other significant health issues. nih.gov Advances in the synthesis of these compounds would not only benefit drug discovery but also contribute to the broader field of heterocyclic chemistry. Ultimately, while this compound itself is an underexplored molecule, the wealth of positive data from its structural analogs strongly suggests that it is a promising frontier for future scientific and medical breakthroughs.

Q & A

Q. What are the standard synthetic routes for 2-Aminobenzo[b]thiophene-3-carboxamide derivatives, and how are they characterized?

The synthesis typically involves coupling reactions using EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (hydroxybenzotriazole) as catalysts in DMF under ambient conditions. For example, derivatives are synthesized via reactions of carboxylic acids (e.g., benzoic acid, phenylacetic acid) with amine intermediates, followed by purification via reverse-phase HPLC using gradients of MeCN:H₂O. Characterization includes:

  • NMR spectroscopy (¹H/¹³C) to confirm substituent positions and purity .
  • LC-MS/HRMS for molecular weight validation .
  • Elemental analysis to verify purity (>95%) .

Q. How is the plasma and hepatic stability of these compounds assessed in preclinical studies?

  • Plasma Stability : Compounds are incubated with fresh rat plasma at 37°C, and residual parent compound is quantified via LC-MS at timed intervals. Positive controls (e.g., fast-degrading compounds) are included for validation .
  • Hepatic Stability : Rat liver microsomes (RLM) are used with NADPH cofactors. Stability is measured over 60 minutes, and half-life (t₁/₂) is calculated using reference compounds with known degradation profiles .

Advanced Research Questions

Q. How can conflicting data in enzyme inhibition assays (e.g., JNK1 vs. JNK3 selectivity) be resolved?

Discrepancies in kinase selectivity (e.g., preferential inhibition of JNK1/JNK2 over JNK3) may arise from structural differences in the ATP-binding or JIP1-docking sites. Strategies include:

  • Isothermal Titration Calorimetry (ITC) : To measure binding thermodynamics and stoichiometry under varying conditions (e.g., with ATP or JIP1 peptides) .
  • Molecular Docking : Using JNK1 crystal structures (PDB: 1UKI) to model interactions, such as hydrogen bonding with Gln37 or hydrophobic contacts in the JIP1 site .
  • Kinase Panel Screening : Testing against 26+ kinases (e.g., p38α, MAPK) to rule off-target effects. For example, compound 25 showed <2% inhibition of p38α at 25 μM, confirming selectivity .

Q. What methodologies validate dual inhibition (ATP-competitive and JIP1-docking site) in these compounds?

  • DELFIA Assay : Measures displacement of biotinylated pep-JIP1 from JNK using Eu-labeled GST antibodies. Reduced fluorescence indicates competitive binding .
  • ITC Co-titration : Compound binding to JNK2 is tested in the presence of saturating ATP or pepJIP1. A 2:1 ligand-protein stoichiometry suggests independent binding sites, while reduced affinity (e.g., Kd increases from 640 nM to 3.1 μM with pepJIP1) confirms dual inhibition .

Q. How can structural modifications optimize metabolic stability without compromising potency?

  • Substituent Engineering : Introducing tert-butyl or cyclohexenyl groups at the 6-position improves microsomal stability (e.g., compound 31 with 77% yield and 204–207°C melting point) .
  • Carboxamide vs. Ester Groups : Replacing ester moieties with carboxamides enhances solubility and reduces hepatic clearance. For instance, compound 32 showed 65% recovery after NaOH hydrolysis .

Analytical and Data Interpretation Challenges

Q. How are cellular activities (e.g., c-Jun phosphorylation inhibition) quantified in cell-based assays?

  • LanthaScreen™ TR-FRET : TNF-α-stimulated cells are treated with compounds, and phosphorylation is measured via time-resolved fluorescence (520/495 nm ratio). IC₅₀ values (e.g., 7.5 μM for compound 25 ) correlate with in vitro kinase data .
  • Positive Controls : BI-78D3 (a known JNK inhibitor) is used to validate assay conditions .

Q. What analytical techniques resolve discrepancies between in vitro and cellular potency data?

  • Caco-2 Permeability Assays : Assess membrane permeability, as poor cellular uptake may explain reduced activity despite high in vitro potency.
  • Metabolite Profiling : LC-MS/MS identifies degradation products in microsomal assays that may inactive the compound .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.